Carbonate, hydrogen(8CI,9CI)
Description
Evolution of Academic Interest in Hydrogen Carbonate Research
The scientific journey of hydrogen carbonate began with its initial isolation in the late 18th and early 19th centuries. Early research focused on its basic chemical properties and its use as a leavening agent in baking. ebsco.com The term "bicarbonate" itself was coined in 1814 by the English chemist William Hyde Wollaston. wikipedia.org
A significant turning point in bicarbonate research came with the understanding of its crucial role in physiological pH buffering. wikipedia.org The discovery of the bicarbonate buffer system in the blood, which maintains acid-base homeostasis, opened up new avenues of investigation in medicine and physiology. wikipedia.org Research in the 1930s began to explore the effects of sodium bicarbonate on exercise performance, with early studies suggesting it could improve performance by inducing a state of pre-exercise alkalosis. nih.gov
The mid-20th century saw a surge in research related to the CO₂/H₂O system, with bicarbonate recognized as a central species in the equilibrium between carbon dioxide, carbonic acid, and carbonate. scienceopen.comresearchgate.net This period was marked by debates and evolving models regarding the interconversion of these species. scienceopen.comresearchgate.net
In recent decades, academic interest has expanded dramatically, driven by advancements in analytical techniques and a growing appreciation for the interdisciplinary importance of bicarbonate. Research now encompasses its role in photosynthesis, the Krebs cycle, cellular pH regulation, and volume regulation. nih.govresearchgate.net Furthermore, its significance in environmental science, particularly in the context of carbon capture and storage and its influence on aquatic ecosystems, has become a major focus. rsc.orgcopernicus.orgnih.gov The study of bicarbonate has also extended to geology, where its role in mineral formation and the geochemistry of groundwaters is actively investigated. nih.govconfex.com
Scope and Significance of Contemporary Hydrogen Carbonate Research
Contemporary research on hydrogen carbonate is broad and impactful, touching upon fundamental biological processes, environmental challenges, and industrial applications. Its significance stems from its unique chemical properties as a weak base and its central role in the global carbon cycle.
In the realm of biochemistry and medicine , research continues to unravel the intricate mechanisms of bicarbonate transporters in cell membranes, which are crucial for maintaining cellular and whole-body pH. nih.govportlandpress.com Aberrant bicarbonate transport is linked to various diseases, making these transporters potential therapeutic targets. portlandpress.com The role of bicarbonate in metabolism, including its involvement in the Krebs cycle and as a substrate for carboxylation reactions, remains an active area of study. researchgate.net
Environmental science has seen a surge in research on bicarbonate's role in carbon capture and utilization technologies. copernicus.orgnih.gov One proposed method involves converting gaseous CO₂ into aqueous bicarbonate ions for storage in the ocean, a process that requires careful consideration of its potential ecotoxicological effects. nih.gov Studies are also investigating how bicarbonate concentrations affect the mobility of contaminants like arsenic in groundwater systems. rsc.org
In geology and geochemistry , the influence of bicarbonate on mineral precipitation and dissolution is a key research area. nih.gov Understanding these processes is vital for interpreting geological formations and predicting the fate of minerals in various environments. nih.govconfex.com For example, the formation of sodium-bicarbonate-rich groundwaters is a subject of ongoing investigation. confex.com
The following interactive data table summarizes some key areas of contemporary hydrogen carbonate research and their significance.
| Research Area | Key Findings & Significance |
| Biochemistry | Bicarbonate is a critical component of the physiological pH buffering system and is essential for the function of numerous enzymes. nih.govontosight.ai |
| Cell Biology | Bicarbonate transport across cell membranes, facilitated by specific proteins, is vital for cellular pH regulation and volume control. nih.govportlandpress.com |
| Environmental Science | Bicarbonate plays a crucial role in the global carbon cycle and is being explored for carbon capture and storage technologies. copernicus.orgnih.gov |
| Geology | Bicarbonate influences the formation and dissolution of minerals, impacting geological formations and groundwater chemistry. nih.govconfex.com |
| Industrial Chemistry | Hydrogenation of carbonates is being investigated as a potential pathway for carbon dioxide utilization and emission reduction. nih.gov |
Interdisciplinary Nature of Hydrogen Carbonate Studies
The study of hydrogen carbonate is a prime example of interdisciplinary science, drawing upon principles and techniques from chemistry, biology, geology, and environmental science.
The intersection of biochemistry and geology is evident in the study of biomineralization, where organisms utilize bicarbonate to form calcium carbonate shells and skeletons. nih.gov Understanding the role of bicarbonate in these processes provides insights into both biological mechanisms and the formation of geological deposits. nih.gov
Environmental science and chemistry converge in the development of carbon capture technologies that leverage the chemical properties of bicarbonate. copernicus.orgnih.gov This research requires a deep understanding of reaction kinetics, thermodynamics, and the potential environmental impacts of altering bicarbonate concentrations in natural systems. rsc.orgnih.gov
The field of geochemistry relies heavily on an understanding of bicarbonate chemistry to explain the composition of natural waters. confex.comusgs.gov The interaction of bicarbonate with minerals in aquifers determines the quality and characteristics of groundwater resources. confex.com
Furthermore, emerging research in areas like underground hydrogen storage highlights the need for an interdisciplinary approach. The reaction between stored hydrogen and carbonate minerals in reservoirs can alter the rock's physical properties, a phenomenon that requires expertise in both geology and chemistry to evaluate. researchgate.netresearchgate.net
The following interactive data table illustrates the interdisciplinary applications of hydrogen carbonate research.
| Discipline | Application/Area of Study |
| Biochemistry | pH regulation in blood, enzyme catalysis. wikipedia.orgnih.gov |
| Environmental Science | Carbon capture and storage, water treatment. copernicus.orgeeer.org |
| Geology | Mineral formation (e.g., limestone), groundwater chemistry. nih.govconfex.comlmu.edu |
| Medicine | Understanding and potentially treating diseases related to pH imbalance. portlandpress.comontosight.ai |
| Industrial Chemistry | Production of various chemicals, hydrogenation of CO₂. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZGUZCCUSVTD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049921 | |
| Record name | Bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.017 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-52-3 | |
| Record name | Bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicarbonate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICARBONATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Seminal Discoveries in Hydrogen Carbonate Science
Early Theoretical Formulations Regarding Hydrogen Carbonate Equilibrium
The foundational understanding of hydrogen carbonate's role in aqueous solutions is rooted in the principles of chemical equilibrium. In the early 20th century, the study of acid-base balance saw significant progress, particularly with the formulation of what is now known as the Henderson-Hasselbalch equation. In 1908, American biological chemist Lawrence Joseph Henderson first wrote an equation to describe the use of carbonic acid as a buffer solution. anilocus.orgslideshare.net His work mathematically described the carbonic acid/bicarbonate buffer system, which is fundamental to maintaining pH balance in blood. anilocus.orgmicrobenotes.com
A few years later, in 1916, Swedish physiologist Karl Albert Hasselbalch re-expressed Henderson's formula in logarithmic terms, making it more practical for clinical calculations. anilocus.orgslideshare.net This new form, the Henderson-Hasselbalch equation, relates the pH of a solution to the acid dissociation constant (pKa) and the ratio of the concentrations of the conjugate base (hydrogen carbonate, HCO₃⁻) to the undissociated acid (carbonic acid, H₂CO₃). anilocus.orgencyclopedia.pub
Henderson-Hasselbalch Equation for the Bicarbonate System: pH = pKa + log ([HCO₃⁻] / [H₂CO₃])
This equation became a cornerstone of acid-base physiology, allowing for the estimation of a buffer solution's pH and providing a quantitative framework for understanding how systems like the bicarbonate buffer resist pH changes. anilocus.orgmicrobenotes.com The work of these pioneers placed hydrogen carbonate at the center of understanding acid-base homeostasis.
Milestones in Understanding Hydrogen Carbonate Speciation in Aqueous Systems
Beyond its role in simple chemical buffering, research in the 20th century uncovered the specific and critical roles of hydrogen carbonate in fundamental biological processes, particularly photosynthesis.
Discovery of the stimulatory role of carbon dioxide in the Hill reaction
In the late 1930s, British biochemist Robin Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, a process now known as the Hill reaction. This discovery was monumental because it separated the light-dependent reactions (oxygen evolution) from the carbon dioxide fixation process of photosynthesis.
Decades later, a unique stimulatory effect of carbon dioxide on the Hill reaction was discovered by Otto Heinrich Warburg. researchgate.netnih.gov This finding was puzzling, as the Hill reaction does not involve carbon fixation. The scientific community spent years attempting to understand this phenomenon. researchgate.netnih.gov In the 1970s, research by Alan Stemler and Govindjee provided crucial clarification. researchgate.netnih.govresearchgate.net They demonstrated that the bicarbonate ion (hydrogen carbonate), which is in equilibrium with CO₂ in water, was the active species responsible for stimulating the turnover of Photosystem II (PSII). researchgate.netnih.govresearchgate.net Their work showed that in bicarbonate-depleted chloroplasts, the rate of electron transport was significantly inhibited, and this rate could be restored by the addition of bicarbonate. researchgate.netillinois.edu
Understanding the bicarbonate effect on the electron acceptor side of Photosystem II
Further research in Govindjee's lab pinpointed the specific site of bicarbonate's action within Photosystem II. In 1975, Thomas Wydrzynski discovered a distinct bicarbonate effect on the electron acceptor side of PSII, specifically involving the plastoquinone (B1678516) components. researchgate.netnih.govillinois.edu Using techniques like chlorophyll (B73375) a fluorescence, researchers showed that removing bicarbonate blocked electron flow between the primary quinone electron acceptor (Qₐ) and the secondary quinone electron acceptor (Qₑ). researchgate.netd-nb.info
Development of Methodologies for Investigating Hydrogen Carbonate Pathways
The industrial production of hydrogen carbonate, primarily as sodium hydrogen carbonate (baking soda), has also undergone significant historical development, driven by the demand for its precursor, sodium carbonate (soda ash).
Historical development of industrial production methods
Before the late 18th century, soda ash was primarily obtained from plant ashes, which was insufficient for Europe's growing industries like glass, soap, and textiles. wikipedia.org In 1791, French chemist Nicolas Leblanc developed the first major industrial process for producing soda ash from common salt (sodium chloride), sulfuric acid, limestone, and coal. wikipedia.orgsciencehistory.orgchemeurope.com While revolutionary, the Leblanc process was expensive and created significant pollution, including the release of hydrochloric acid gas and solid calcium sulfide (B99878) waste. chemeurope.comwikipedia.org
A more economical and environmentally friendly method, the ammonia-soda process, was developed into its modern form by the Belgian industrial chemist Ernest Solvay in the 1860s. wikipedia.orgchemeurope.comdifferencebetween.com The core chemical reaction, the precipitation of sodium bicarbonate from an ammonia-containing brine solution when bubbled with carbon dioxide, had been discovered earlier by Augustin Jean Fresnel in 1811, but Solvay perfected it for industrial-scale production. wikipedia.orgchemeurope.com Solvay's process used readily available and inexpensive ingredients—salt brine and limestone—and efficiently recycled the ammonia (B1221849), making it significantly cheaper and cleaner than the Leblanc process. wikipedia.orgdifferencebetween.com
Solvay and his brother Alfred constructed their first plant in Belgium in 1864. wikipedia.org The process was continuously improved, notably by Ludwig Mond, who helped establish a successful plant in England in 1874. wikipedia.orgchemeurope.com By the 1890s, the Solvay process had largely superseded the Leblanc process, and it remains the major industrial method for producing sodium carbonate and, by extension, sodium hydrogen carbonate worldwide. wikipedia.orgchemeurope.com
Table 1: Key Milestones in Hydrogen Carbonate Science
| Year | Discovery or Development | Key Figure(s) | Significance |
|---|---|---|---|
| 1791 | Invention of the Leblanc process for soda ash production. | Nicolas Leblanc | First major industrial process to produce sodium carbonate from salt. wikipedia.orgsciencehistory.orgchemeurope.com |
| 1811 | Discovery of the precipitation of sodium bicarbonate from ammoniated brine. | Augustin Jean Fresnel | The core chemical reaction for the future Solvay process. wikipedia.orgchemeurope.com |
| 1860s | Development of the modern ammonia-soda (Solvay) process. | Ernest Solvay | A more economical and less polluting method for industrial soda ash and bicarbonate production. wikipedia.orgchemeurope.comdifferencebetween.com |
| 1908 | Formulation of an equation describing the carbonic acid buffer system. | Lawrence J. Henderson | Laid the mathematical groundwork for understanding acid-base balance in blood. anilocus.orgslideshare.net |
| 1916 | Re-expression of Henderson's equation in logarithmic terms. | Karl A. Hasselbalch | Created the practical Henderson-Hasselbalch equation. anilocus.orgslideshare.net |
| ~1958 | Discovery of the stimulatory role of CO₂ in the Hill reaction. | Otto Heinrich Warburg | Revealed a previously unknown role for CO₂/bicarbonate in the light reactions of photosynthesis. researchgate.netnih.gov |
| 1970s | Clarification that bicarbonate is the active species stimulating PSII. | Alan Stemler & Govindjee | Pinpointed bicarbonate's role in the efficiency of Photosystem II. researchgate.netnih.govresearchgate.net |
| 1975 | Discovery of the bicarbonate effect on the electron acceptor side of PSII. | Thomas Wydrzynski | Identified the specific site of action for bicarbonate within Photosystem II. researchgate.netnih.govillinois.edu |
Table 2: Comparison of Industrial Production Methods for Sodium Carbonate/Bicarbonate
| Feature | Leblanc Process | Solvay (Ammonia-Soda) Process |
|---|---|---|
| Year Developed | 1791 | 1860s |
| Primary Raw Materials | Sodium chloride, sulfuric acid, limestone, coal | Sodium chloride (brine), limestone, ammonia |
| Cost-Effectiveness | Expensive due to the cost of sulfuric acid. | More economical due to inexpensive raw materials and ammonia recycling. differencebetween.comanamma.com.br |
| Environmental Impact | Highly polluting; produced toxic hydrochloric acid gas and solid calcium sulfide waste. chemeurope.comwikipedia.org | Less polluting; primary byproduct is calcium chloride, which is less harmful. wikipedia.organamma.com.br |
| Efficiency | Less efficient, multi-step batch process. | More efficient, continuous process with recycling of ammonia. wikipedia.org |
| Primary Product | Sodium Carbonate (Soda Ash) | Sodium Carbonate (Soda Ash), with Sodium Bicarbonate as an intermediate. chemeurope.com |
| Historical Significance | Dominated the 19th-century alkali industry. wikipedia.orgwikipedia.org | Superseded the Leblanc process and remains the dominant method today. wikipedia.orgchemeurope.com |
Advanced Synthetic and Derivatization Methodologies for Hydrogen Carbonate in Research
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling of hydrogen carbonate is a powerful tool for tracing reaction pathways and understanding complex mechanisms at a molecular level. By substituting carbon or oxygen atoms with their heavier isotopes (¹³C or ¹⁸O), scientists can follow the fate of the hydrogen carbonate molecule through intricate chemical and biological processes.
Sodium bicarbonate enriched with ¹³C (NaH¹³CO₃) is frequently used in metabolic studies. For instance, the infusion of NaH¹³CO₃ allows for the measurement of carbon dioxide production rates, providing insights into substrate oxidation. nih.govresearchgate.net This technique has been validated against indirect calorimetry and is particularly useful in scenarios where traditional methods are challenging. nih.govresearchgate.net In the realm of neuroscience and oncology, hyperpolarized [1-¹³C]pyruvate is used to generate [¹³C]bicarbonate in vivo, serving as a real-time marker for specific enzymatic activities, such as the flux through pyruvate (B1213749) dehydrogenase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). bohrium.comnih.gov This enables the non-invasive study of metabolic pathways like hepatic gluconeogenesis. bohrium.comnih.gov Furthermore, ¹³C-labeled bicarbonate has been employed to probe the reaction mechanism for the catalytic hydrogenation of bicarbonate to formate (B1220265). sigmaaldrich.com
Oxygen-18 (¹⁸O) labeling is instrumental in studying enzyme catalysis, particularly for metalloenzymes like carbonic anhydrase. nih.govacs.org The exchange of ¹⁸O between CO₂/bicarbonate and water, catalyzed by the enzyme, can be monitored by mass spectrometry. nih.govacs.org This method helps determine the rates of key steps, such as the release of water from the active site, and reveals the role of specific amino acid residues and the bicarbonate molecule itself in the catalytic cycle. nih.govacs.org For example, such studies have shown that bicarbonate can act as a proton donor to the metal-bound hydroxide (B78521) in the active site of certain carbonic anhydrase mutants. nih.govacs.org Isotopic analysis has also been critical in photocatalysis, confirming that organic products formed during the reduction of bicarbonate are derived from the interaction between HCO₃⁻ and hydrogen atoms produced from water splitting. ncku.edu.tw
| Isotope | Application | Research Finding |
| ¹³C | Measurement of whole-body CO₂ production | Infusion of NaH¹³CO₃ can be used to accurately determine CO₂ production rates, comparable to indirect calorimetry. nih.govresearchgate.net |
| ¹³C | In vivo marker for hepatic gluconeogenesis | [¹³C]bicarbonate produced from hyperpolarized [1-¹³C]pyruvate is a marker of PEPCK flux in the liver of fasted rats. bohrium.comnih.gov |
| ¹³C | Mechanistic probe in catalysis | Used to predict the reaction mechanism in the selective hydrogenation of bicarbonate to formate catalyzed by a ruthenium(III) complex. sigmaaldrich.com |
| ¹⁸O | Study of carbonic anhydrase mechanism | Used to measure the rate of proton transfer-dependent release of H₂¹⁸O from the enzyme's active site, showing bicarbonate can act as a proton donor. nih.govacs.org |
| ¹⁸O | Elucidation of photocatalytic pathways | Isotopic analysis revealed that organics formed during photocatalytic reduction result from interactions between HCO₃⁻ and •H from water cleavage. ncku.edu.tw |
Preparation of Metal-Hydrogen Carbonate Coordination Complexes
Metal complexes containing the hydrogen carbonate (bicarbonato) ligand are crucial intermediates in various chemical and biological processes, including CO₂ fixation and transport. Their synthesis and characterization provide fundamental insights into the coordination chemistry of the hydrogen carbonate ion. wikipedia.org
Transition metal bicarbonato complexes are typically prepared through two primary routes. The first involves the reaction of a metal-hydroxide complex with carbon dioxide. wikipedia.orgwikiwand.com This insertion reaction is often reversible. acs.org Isotope labeling studies have demonstrated that this can occur without breaking the original metal-hydroxide bond. wikipedia.orgwikiwand.com The second common method is through salt metathesis reactions, although bicarbonate intermediates are often implicated as carbonate concentrations are low at neutral pH. wikipedia.org The bonding of the bicarbonato ligand is more restricted than that of the carbonate ligand, typically binding as a unidentate ligand. wikipedia.orgwikiwand.com
The coordination chemistry of hydrogen carbonate extends beyond common transition metals to include lanthanides and actinides, which is of significant interest for understanding the environmental migration of radionuclides. nih.govacs.orgiaea.org While carbonate complexes of actinides are well-studied, the specific bicarbonate species formed in solution are less understood. nih.govacs.org The formation of actinide complexes with bicarbonate can be important in groundwater with high alkalinity. researchgate.net Studies have investigated the formation of lanthanide and actinide complexes with inorganic ligands, including bicarbonate, using techniques like Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) and Electrospray Ionization Mass Spectrometry (ESI-MS) to identify species in solution. iaea.org
| Metal Type | Synthetic Method | Example Complex/System |
| Transition Metals | Insertion of CO₂ into M-OH bond | Formation of monometallic bis(bicarbonato) complexes of palladium(II). acs.org |
| Transition Metals | Protonation of a coordinated carbonate | Interconversion of [Co(NH₃)₄(CO₃)]⁺ to its bicarbonate analogue. wikipedia.org |
| Transition Metals | Reaction with ammonium (B1175870) bicarbonate | Synthesis of tetraamminecopper(II) complexes. youtube.com |
| Lanthanides (Ln) | Equilibrium studies in solution | Investigation of Eu(III) complexation with bicarbonate to assess potential mixed hydroxo-carbonate species. iaea.org |
| Actinides (An) | Equilibrium studies in solution | TRLFS and ESI-MS used to study Cm(III) speciation in bicarbonate solutions. iaea.orgresearchgate.net |
| Actinides (An) | Competition studies with biomolecules | Lanthanide-binding proteins (LanM) form stable complexes with trivalent actinides even in the presence of excess bicarbonate. nih.govacs.org |
Synthesis of Specialized Organic Carbonates from Hydrogen Carbonate Precursors
The synthesis of organic carbonates, which are valuable as green solvents and reagents for polycarbonate production, traditionally relies on hazardous materials like phosgene. beilstein-journals.orgrsc.org Utilizing hydrogen carbonate as a C1 source represents a safer and more environmentally benign alternative. bibliotekanauki.plrsc.org
Direct synthesis routes from hydrogen carbonate salts are being developed. A notable example is the one-pot synthesis of dimethyl carbonate and propylene (B89431) glycol from propylene oxide, methanol, and supercritical CO₂, using potassium bicarbonate as a simple and inexpensive catalyst. bibliotekanauki.pl The phase-transfer-catalyzed alkylation of alkali metal bicarbonate salts also provides a pathway to dialkyl carbonates. acs.org More recently, mechanochemistry has been shown to enable the synthesis of organic carbonates from sodium bicarbonate, a reaction that has no precedent in solution-based chemistry. chemrxiv.org
Electrochemical methods offer another promising avenue. While many processes start with CO₂, hydrogen carbonate is a key component of the electrolyte and is often the actual carbon source in equilibrium. rsc.orgmdpi.com An electrosynthesis procedure has been established for producing organic carbonates from CO₂ and alcohols in an ionic liquid, avoiding toxic solvents and catalysts. rsc.org Spectro-electrochemical studies have identified intermediates like alkyl ammonium methyl carbonate, which form from the reaction of an alcohol with CO generated from the electrochemical reduction of CO₂. acs.orgacs.org
| Organic Carbonate Type | Synthetic Method | Precursors | Key Findings |
| Dimethyl Carbonate (DMC) | Catalytic reaction in supercritical CO₂ | Propylene oxide, methanol, CO₂, potassium bicarbonate | Potassium bicarbonate acts as an effective catalyst in a simple, one-pot process. bibliotekanauki.pl |
| Dialkyl Carbonates | Phase-transfer catalysis | Alkali metal bicarbonates, alkylating agents | Provides a direct route from bicarbonate salts to a range of dialkyl carbonates. acs.org |
| General Organic Carbonates | Mechanochemistry | Sodium bicarbonate, electrophiles | Demonstrates a novel, solvent-minimized route for carboxylation reactions. chemrxiv.org |
| General Organic Carbonates | Electrosynthesis | CO₂ (in bicarbonate-containing electrolyte), alcohols | Mild conditions (1 atm CO₂, 55 °C) can convert primary and secondary alcohols in good yields. rsc.org |
| Mesityl Methyl Carbonate | Direct electrochemical C-H activation | Mesitylene, methanol, supporting electrolyte | A novel strategy for carbonate generation via dehydrogenative coupling at a Boron-Doped Diamond (BDD) anode. beilstein-journals.org |
Catalytic Transformations Involving Hydrogen Carbonate Reactants
Hydrogen carbonate can be catalytically converted into valuable chemicals, most notably formate, which is a key hydrogen storage molecule and a versatile chemical intermediate. rsc.org This transformation can be achieved through various catalytic strategies, including hydrogenation, photocatalysis, and electrocatalysis.
Catalytic Hydrogenation: The hydrogenation of hydrogen carbonate to formate has been achieved with high efficiency using homogeneous and heterogeneous catalysts. A ruthenium PNP pincer catalyst in a multiphase system can convert supersaturated bicarbonate slurries to highly concentrated formate solutions with exceptional turnover frequencies (up to 73,000 h⁻¹). rsc.orgtudelft.nl Ruthenium(III)-EDTA complexes have also been shown to catalyze the selective hydrogenation of bicarbonate under moderate pressure and temperature. tandfonline.com Heterogeneous catalysts, such as nickel-palladium (NiPd) nanoparticles and palladium supported on titania (Pd/TiO₂), are also effective. acs.orgfrontiersin.org The Pd/TiO₂ system uniquely utilizes light as the driving force, combining photothermal effects with catalysis to promote the hydrogenation reaction. acs.orgacs.org
Photocatalytic and Electrocatalytic Reduction: The reduction of hydrogen carbonate can also be driven by light or electricity. In many cases, it is debated whether CO₂ or bicarbonate is the direct species being reduced, but it is clear that bicarbonate is the essential carbon source in the aqueous medium. mdpi.comacs.org
Photocatalysis: Various semiconductor materials, such as zinc sulfide (B99878) (ZnS), zinc oxide (ZnO), and copper-doped titania (Cu/TiO₂), have been shown to photocatalytically reduce bicarbonate to formate. acs.orgacs.orgucl.ac.uk The efficiency of this process can be significantly enhanced by the addition of hole scavengers like glycerol (B35011). acs.orgcambridge.org
Electrocatalysis: The electrochemical reduction of bicarbonate solutions is a promising technology for integrating CO₂ capture and conversion. rsc.orgrsc.org Using catalysts like tin (Sn), formate can be produced directly from bicarbonate solutions. mdpi.com Other systems using bipolar membranes can generate CO₂ in situ from the bicarbonate feed, which is then reduced to products like CO with high faradaic efficiency. researchgate.net A key challenge in these systems is managing the local pH and competing reactions like hydrogen evolution. rsc.orgtudelft.nl
| Transformation | Catalyst / System | Energy Source | Product | Key Research Finding |
| Hydrogenation | Ruthenium PNP pincer complex | Thermal (H₂) | Formate | Achieved very high turnover frequencies (73,000 h⁻¹) in a multiphase system, converting bicarbonate slurries to concentrated formate solutions. rsc.orgtudelft.nl |
| Hydrogenation | [RuIII(edta)] complex | Thermal (H₂) | Formate | Demonstrated selective hydrogenation at moderate temperatures (30–40 °C) and pressures (2–8 atm). tandfonline.com |
| Hydrogenation | Nano-Pd/TiO₂ | Light + H₂ | Formate | Utilized a photothermal effect to drive hydrogenation, integrating photocatalysis and thermocatalysis. acs.orgacs.org |
| Photocatalysis | Zinc Sulfide (ZnS) | Light (AM 0) | Formate | Showed that bicarbonate is the species undergoing reduction and that glycerol is an effective hole scavenger. acs.org |
| Photocatalysis | Zinc Oxide (ZnO) nanostructures | Light (AM 1.5) | Formic Acid | ZnO nanoflowers with high surface area showed the highest efficiency for bicarbonate reduction. acs.org |
| Electrocatalysis | Tin (Sn) electrode | Electricity | Formate | Demonstrated the viability of reducing non-CO₂-saturated bicarbonate solutions directly to formate. mdpi.com |
| Electrocatalysis | Bismuth (Bi) cathode with porous membrane | Electricity | Formate | Achieved high faradaic efficiency (84.6%) for formate by enhancing in situ CO₂ generation from KHCO₃. rsc.org |
Cutting Edge Spectroscopic and Diffraction Techniques for Characterizing Hydrogen Carbonate Systems
Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Carbonate Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification and characterization of the hydrogen carbonate ion (HCO₃⁻). These methods probe the vibrational energy states of molecules, offering a unique "fingerprint" based on the absorption or scattering of light. nih.govmdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For the hydrogen carbonate ion, characteristic absorption bands can be observed. For instance, the FTIR spectrum of sodium bicarbonate may show peaks corresponding to C=O bonding and O-C-O stretching. sapub.org
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While most of the scattered light has the same frequency as the incident light, a small fraction is scattered at a different frequency, with the energy difference corresponding to the vibrational energy levels of the molecule. nih.gov This technique is particularly advantageous for studying aqueous solutions, as water produces a weak Raman signal, minimizing interference. nih.govsapub.org
The ν₅ (C-OH) stretching mode of the bicarbonate ion is typically observed around 1020 cm⁻¹ in Raman spectra. researchgate.net The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.com For instance, bands that are strong in an IR spectrum may be weak in a Raman spectrum, and vice-versa. spectroscopyonline.com This synergistic approach allows for a more complete vibrational characterization of hydrogen carbonate systems. spectroscopyonline.com
Table 1: Characteristic Vibrational Frequencies for Hydrogen Carbonate
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-OH Stretch (ν₅) | Raman | ~1020 | researchgate.net |
| C=O Bond | FTIR | ~1657 | sapub.org |
Nuclear Magnetic Resonance (NMR) Studies of Hydrogen Carbonate Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and dynamics of molecules in solution. mdpi.comlibretexts.org It relies on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. rsc.orgnih.gov When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are sensitive to their local chemical environment. libretexts.org
¹H NMR spectroscopy has been employed to study the reactions of various compounds with bicarbonate ions in aqueous solutions. For example, research has shown a time-dependent decrease in the concentration of certain haloalkylamines in the presence of excess bicarbonate, accompanied by the formation of N-carbamate intermediates and 2-oxazolidones. nih.gov These studies provide valuable kinetic and mechanistic information about the dynamic interactions of hydrogen carbonate. nih.gov
¹³C NMR is another powerful tool, particularly for studying the binding of bicarbonate. Studies on the enzyme carbonic anhydrase have utilized ¹³C NMR to identify two distinct binding sites for bicarbonate. nih.gov One site is a loose, inhibitory binding site for the bicarbonate substrate, while the other is a tight, non-inhibitory site. nih.gov Spin-lattice relaxation time measurements from these studies suggest that the substrate bicarbonate binds directly to the metal center of the enzyme. nih.gov Recent advancements in solid-state ¹³C NMR have also enabled the quantification of CO₂ and bicarbonate in porous carbon materials, revealing significant "oversolubility" effects at electrode-electrolyte interfaces. acs.org
Table 2: Applications of NMR in Hydrogen Carbonate Studies
| NMR Nucleus | Application | Key Findings | Reference |
|---|---|---|---|
| ¹H | Reaction Dynamics | Monitored the reaction of haloalkylamines with bicarbonate, identifying intermediates. | nih.gov |
| ¹³C | Enzyme Binding Studies | Identified two distinct bicarbonate binding sites on bovine cobalt carbonic anhydrase. | nih.gov |
| ¹³C | Solubility in Porous Media | Quantified CO₂ and bicarbonate in saturated activated carbons, demonstrating oversolubility. | acs.org |
X-ray Diffraction and Neutron Scattering for Solid-State Hydrogen Carbonate Structures
X-ray diffraction (XRD) and neutron scattering are indispensable techniques for determining the crystal structure of solid-state materials. XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure of the material. libretexts.org
Powder XRD has been used to identify the crystalline phases of sodium hydrogen carbonate. researchgate.net For example, specific diffraction peaks at 2θ values of 27.57, 31.81, and 45.58 degrees have been attributed to the crystalline phases of sodium hydrogen carbonate. researchgate.net In situ XRD studies have also been conducted to follow the structural changes of materials during hydrogenation processes in the presence of hydrogen carbonate-related compounds. mdpi.com
Neutron scattering provides complementary information to XRD, particularly for locating light atoms like hydrogen. nih.gov Since neutrons scatter off atomic nuclei rather than electrons, they are highly sensitive to the positions of hydrogen atoms. nih.gov This makes neutron diffraction an ideal technique for studying the structure of hydrogen-containing compounds, including solid-state hydrogen carbonates. The penetrating nature of neutrons also allows for the study of samples under various conditions, such as high pressure and low temperature. nih.gov
Table 3: X-ray Diffraction Peaks for Sodium Hydrogen Carbonate
| 2θ (degrees) | Crystal Plane | Reference |
|---|---|---|
| 27.57 | (1 0 1) | researchgate.net |
| 31.81 | (2 2 0) | researchgate.net |
| 45.58 | (2 4 0) | researchgate.net |
Electron Paramagnetic Resonance (EPR) Investigations of Hydrogen Carbonate Radicals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons, such as free radicals. wikipedia.orglibretexts.org The basic principles of EPR are analogous to NMR, but it involves the excitation of electron spins rather than nuclear spins. wikipedia.org
EPR has been instrumental in the investigation of the hydrogen carbonate radical (HCO₃•) and the related carbonate radical anion (CO₃•⁻). Direct detection of these highly reactive and short-lived species is often challenging. Therefore, the spin trapping technique is frequently employed. nih.govresearchgate.net This method involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR. researchgate.net
Studies have used EPR with spin trapping to provide evidence for the formation of radical intermediates in the photoreduction of bicarbonate in the presence of titanium dioxide (TiO₂). nih.govresearchgate.net The adsorbed HCO₃⁻ is reduced to formate (B1220265), and the resulting formate radicals (•CO₂⁻) are detected. nih.gov EPR has also been used to directly detect the carbonate radical anion formed from the reaction of peroxynitrite and carbon dioxide at physiological pH. nih.gov The identity of the radical was confirmed by its characteristic EPR parameters and through experiments using ¹³C-labeled bicarbonate, which resulted in a splitting of the EPR signal. nih.gov
Table 4: EPR Parameters for the Carbonate Radical Anion
| Parameter | Value | Reference |
|---|---|---|
| g-factor | 2.0113 | nih.gov |
| Linewidth | 5.5 G | nih.gov |
| ¹³C hyperfine coupling (a(¹³C)) | 11.7 G | nih.gov |
Fundamental Mechanistic Roles of Hydrogen Carbonate in Biological Research Non Clinical
Enzymatic Mechanisms Involving Hydrogen Carbonate as Substrate or Cofactor
Hydrogen carbonate is a key substrate for several classes of enzymes that are central to metabolism and cellular biosynthesis. Its role is particularly prominent in carboxylation and decarboxylation reactions, as well as in the rapid interconversion with carbon dioxide, facilitated by carbonic anhydrases.
Carboxylase enzymes utilize hydrogen carbonate as the donor of a carboxyl group, which is incorporated into an acceptor molecule. This process is fundamental to various metabolic pathways, including fatty acid synthesis and gluconeogenesis. A major group of these enzymes are the biotin-dependent carboxylases. nih.govannualreviews.org
The general mechanism for biotin-dependent carboxylases occurs in two main steps. nih.govnih.govwikipedia.org First, the biotin (B1667282) carboxylase (BC) domain of the enzyme catalyzes the ATP-dependent carboxylation of the biotin cofactor. nih.govnih.govwikipedia.org In this step, hydrogen carbonate is the actual substrate, not carbon dioxide. annualreviews.orgtaylorandfrancis.com The reaction is initiated by the deprotonation of hydrogen carbonate, which then acts as a nucleophile, attacking the terminal phosphate (B84403) of ATP to form a carboxyphosphate (B1215591) intermediate. ebi.ac.ukwikipedia.org This unstable intermediate quickly decomposes to carbon dioxide and inorganic phosphate within the active site. ebi.ac.uk The newly formed CO₂ is then attacked by the nucleophilic N1' of the biotin ring, resulting in the formation of carboxybiotin. nih.gov
In the second step, the carboxyltransferase (CT) domain facilitates the transfer of the carboxyl group from carboxybiotin to the specific acceptor molecule. nih.govnih.gov An example of this is pyruvate (B1213749) carboxylase, which converts pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the citric acid cycle. nih.govebi.ac.uk In the absence of the pyruvate acceptor, some preparations of pyruvate carboxylase can still catalyze the cleavage of ATP, a reaction that is dependent on the presence of hydrogen carbonate. nih.gov
Decarboxylase enzymes, conversely, catalyze the removal of a carboxyl group, often releasing it as CO₂. While hydrogen carbonate is not the direct substrate for decarboxylation, the reversible nature of many of these enzymatic reactions means that under certain conditions, they can run in the reverse (carboxylation) direction, utilizing hydrogen carbonate as the ultimate source of the carboxyl group. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to hydrogen carbonate and a proton. wikipedia.orgpnas.org This reaction is crucial for CO₂ transport, pH homeostasis, and various other physiological processes. The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. wikipedia.orgnih.gov
The catalytic cycle of α-carbonic anhydrases, the class found in mammals, can be described in two main stages. cdnsciencepub.comresearchgate.net The first stage involves the hydration of CO₂. The zinc ion in the active site is coordinated by three histidine residues and a water molecule. wikipedia.orgnih.gov The zinc ion acts as a Lewis acid, lowering the pKa of the bound water molecule from approximately 15.7 to about 7, which facilitates its deprotonation to a hydroxide (B78521) ion. wikibooks.org This zinc-bound hydroxide ion is a potent nucleophile that attacks the carbon atom of a CO₂ molecule that has entered a hydrophobic pocket in the active site. cdnsciencepub.comwikibooks.org This results in the formation of a zinc-coordinated hydrogen carbonate ion. wikipedia.orgcdnsciencepub.com The hydrogen carbonate is then displaced from the zinc by a water molecule, completing the first half of the cycle. cdnsciencepub.comresearchgate.net
The second, and often rate-limiting, stage is the regeneration of the zinc-bound hydroxide. This requires the removal of a proton from the newly bound water molecule. pnas.orgcdnsciencepub.com In the most efficient isozymes, such as CAII, this proton is transferred from the zinc-bound water to the bulk solvent via a "proton shuttle" mechanism. pnas.orgnih.gov This shuttle is often a histidine residue (His64 in CAII) located near the entrance of the active site cavity. pnas.orgnih.gov This histidine residue can accept a proton from the zinc-bound water via a network of intervening water molecules and then transfer it to buffer molecules in the surrounding solution. nih.govacs.org Isozymes that lack an efficient proton shuttle, like CAIII, exhibit significantly lower catalytic rates. pnas.orgcdnsciencepub.com
Table 1: Comparison of Kinetic Parameters for Human Carbonic Anhydrase Isozymes
| Isozyme | kcat (s⁻¹) for CO₂ Hydration | Km (mM) for CO₂ | kcat/Km (M⁻¹s⁻¹) |
| CA II | 1 x 10⁶ | 12 | 1 x 10⁸ |
| CA III | 1 x 10⁴ | 100 | 3 x 10⁵ |
This table presents approximate kinetic values to illustrate the differences in catalytic efficiency between a high-activity (CAII) and a low-activity (CAIII) isozyme. Actual values can vary depending on experimental conditions.
Molecular Transport Systems for Hydrogen Carbonate Across Membranes
Due to its charge, hydrogen carbonate cannot freely diffuse across lipid bilayers. Its transport is mediated by a diverse array of membrane proteins, including anion exchangers, co-transporters, and channels. These transporters are vital for regulating intracellular and extracellular pH, as well as for transepithelial acid-base transport.
A significant portion of hydrogen carbonate transport is carried out by proteins from the Solute Carrier 4 (SLC4) and Solute Carrier 26 (SLC26) families. nih.govfrontiersin.org
The SLC4 family includes both Na⁺-independent and Na⁺-dependent transporters. nih.gov
Na⁺-independent Cl⁻/HCO₃⁻ exchangers (AEs): This subfamily, which includes AE1, AE2, and AE3, mediates the electroneutral exchange of one chloride ion for one hydrogen carbonate ion. nih.govclinicalpub.com AE1, also known as Band 3, is highly abundant in the red blood cell membrane and facilitates the transport of CO₂ from the tissues to the lungs. nih.gov AE2 and AE3 are found in various other tissues and are involved in intracellular pH regulation. wikipedia.org
Na⁺-coupled HCO₃⁻ co-transporters (NBCs): These transporters couple the movement of sodium ions to the transport of hydrogen carbonate. nih.gov They can be either electrogenic or electroneutral. The electrogenic Na⁺/HCO₃⁻ co-transporter (NBCe1), for example, plays a crucial role in the basolateral reabsorption of filtered hydrogen carbonate in the renal proximal tubule. nih.gov The stoichiometry of these transporters can vary depending on the specific isoform and the cell type in which they are expressed. For instance, pancreatic NBC1 (pNBC1) typically has a 2 HCO₃⁻:1 Na⁺ stoichiometry, which favors hydrogen carbonate influx, while the kidney variant (kNBC1) can exhibit a 3 HCO₃⁻:1 Na⁺ stoichiometry, facilitating efflux. nih.govresearchgate.net
The SLC26 family consists of multifunctional anion exchangers that can transport a variety of anions, including chloride, hydrogen carbonate, sulfate (B86663), and oxalate. frontiersin.orgnih.gov SLC26A3 (also known as DRA) and SLC26A6 are prominent members involved in Cl⁻/HCO₃⁻ exchange. frontiersin.orgembopress.org These transporters are often found in the apical membrane of epithelial cells and play a role in hydrogen carbonate secretion. embopress.org The activity of some SLC26 transporters is regulated by interaction with other proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and by signaling molecules like protein kinase C (PKC). embopress.org
In addition to carriers, certain anion channels can also conduct a significant flux of hydrogen carbonate. The permeability of these channels to hydrogen carbonate relative to chloride is a key determinant of their physiological function.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an anion channel. While it is more permeable to chloride, it also conducts hydrogen carbonate. nih.govresearchgate.net The bicarbonate permeability of CFTR is not fixed but can be dynamically regulated. physoc.orgplos.org For example, in pancreatic duct cells, low intracellular chloride concentrations activate the WNK1-SPAK kinase pathway, which in turn increases the bicarbonate permeability of CFTR, transforming it into a channel that preferentially secretes bicarbonate. plos.orgnih.gov This dynamic regulation is crucial for the secretion of bicarbonate-rich pancreatic juice. nih.gov
Other channels, such as some members of the calcium-activated chloride channel (CaCC) family (e.g., ANO1/TMEM16A), have also been shown to be permeable to hydrogen carbonate. mdpi.com The relative permeability of these channels to chloride and bicarbonate can be modulated by factors such as intracellular calcium levels. physoc.org
Intracellular Signaling Pathways Modulated by Hydrogen Carbonate Concentration
Beyond its roles as a substrate and a transportee, hydrogen carbonate is emerging as a bona fide signaling molecule that can directly modulate the activity of intracellular enzymes and signaling pathways, independent of its effects on pH. nih.gov
One of the most well-characterized examples of this is the direct activation of soluble adenylyl cyclase (sAC) . nih.govnih.gov sAC is a distinct isoform of adenylyl cyclase that is not regulated by G proteins but is directly stimulated by hydrogen carbonate ions. nih.govcornell.edu The activation of sAC by hydrogen carbonate leads to the production of the second messenger cyclic AMP (cAMP). nih.gov The half-maximal effective concentration (EC₅₀) for hydrogen carbonate activation of sAC is within the physiological range of intracellular bicarbonate concentrations (10-25 mM), positioning sAC as a physiological sensor for hydrogen carbonate. mdpi.compnas.org This sAC-cAMP signaling pathway is involved in a variety of cellular processes, including sperm capacitation and mitochondrial energy production. nih.govnih.gov Structural and biochemical studies have shown that hydrogen carbonate binding to sAC induces conformational changes that facilitate substrate binding and increase the catalytic rate. cornell.edumdpi.com
Hydrogen carbonate has also been shown to modulate the activity of other signaling components. For instance, intracellular hydrogen carbonate can regulate the excitability of neurons by modulating the activity of KCNQ (Kv7) potassium channels. This effect appears to be independent of pH and is proposed to involve interference with the channel's interaction with phosphatidylinositol-4,5-bisphosphate (PIP₂).
Evolutionary Perspectives on Hydrogen Carbonate Utilization in Biological Processes
The evolutionary history of life on Earth is inextricably linked to the planet's changing geochemistry. Among the most influential chemical species, hydrogen carbonate (HCO₃⁻), often referred to as bicarbonate, has played a pivotal and evolving role. Its utilization by biological systems reflects a multi-billion-year journey of adaptation, from early life in a carbon-rich environment to the complex physiological systems of modern organisms. The evolutionary narrative of hydrogen carbonate is one of harnessing an abundant primordial resource, which drove the development of sophisticated molecular machinery to support the emergence of key biological processes like photosynthesis and metabolic homeostasis.
The Archean Ocean and the Dawn of Photosynthesis
The Archean Eon (4 to 2.5 billion years ago) was characterized by an atmosphere rich in carbon dioxide (CO₂), leading to oceans abundant with dissolved hydrogen carbonate. A compelling hypothesis suggests that this prevalence of hydrogen carbonate was a critical factor in the evolution of oxygenic photosynthesis. Thermodynamic analyses indicate that hydrogen carbonate is a more efficient alternative substrate than water for oxygen production by phototrophs pnas.org. This has led to the proposal that hydrogen carbonate served as the transitional, thermodynamically preferred electron donor that facilitated the evolution of a precursor to the modern Photosystem II (PSII), the enzyme complex that would eventually master the more challenging oxidation of water pnas.org. While debate continues on whether hydrogen carbonate is a direct substrate for oxygen evolution nih.govoup.com, its role as an indispensable cofactor in PSII is firmly established. It binds to the non-heme iron center on the electron acceptor side of PSII, where it is crucial for stabilizing the complex and participating in the protonation of the secondary quinone electron acceptor, Q(B) nih.govresearchgate.net. This ancient and conserved interaction highlights hydrogen carbonate's foundational role in the evolution of a process that would fundamentally alter the Earth's atmosphere.
Evolving the Molecular Toolkit: Carbonic Anhydrases and Transporters
To efficiently utilize the CO₂/hydrogen carbonate equilibrium, life had to evolve specialized proteins. This occurred through remarkable instances of convergent and divergent evolution, leading to two critical classes of proteins: carbonic anhydrases and hydrogen carbonate transporters.
Convergent Evolution of Carbonic Anhydrases
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid and reversible interconversion of CO₂ and hydrogen carbonate nih.govresearchgate.netnih.gov. This reaction is fundamental to life, but uncatalyzed, it is too slow for many biological processes. Nature has independently solved this problem on multiple occasions, resulting in at least five distinct and structurally unrelated classes of CAs (α, β, γ, δ, ζ), a classic example of convergent evolution nih.govgithub.io. Despite their different structures, they all utilize a metal ion (typically zinc) in their active site to perform the same essential function github.io. The distribution of these classes varies across the domains of life, reflecting distinct evolutionary paths tailored to specific metabolic needs github.io. The genomes of fungi, for example, show that gene duplication and loss events have shaped the multiplicity of their CAs nih.gov.
| Carbonic Anhydrase Class | General Organismal Distribution | Key Evolutionary Feature |
| α-CA | Mammals, some prokaryotes | Most intensively studied class; high affinity for zinc github.io. |
| β-CA | Plants, algae, prokaryotes, fungi | Predominant in photosynthetic organisms and fungi nih.govgithub.io. |
| γ-CA | Prokaryotes (e.g., Archaea) | Considered a potentially ancient form of CA github.io. |
| δ-CA | Marine diatoms | Structurally distinct class found in specific marine algae. |
| ζ-CA | Marine diatoms | Can utilize cadmium instead of zinc, an adaptation to low zinc availability in marine habitats nih.gov. |
Independent Origins of Hydrogen Carbonate Transporters
As a charged ion, hydrogen carbonate cannot freely diffuse across lipid membranes and requires membrane transport proteins portlandpress.commdpi.com. The evolution of these transporters was a critical step, enabling cells to control the flux of hydrogen carbonate for purposes of pH regulation, secretion, and carbon acquisition portlandpress.com. The two major families of vertebrate hydrogen carbonate transporters, SLC4 and SLC26, have distinct evolutionary origins and share no significant sequence identity, indicating they arose independently to fulfill a similar physiological need portlandpress.com.
A clear example of transporter evolution driving organismal innovation is seen in stony corals. Genomic studies reveal that a specific hydrogen carbonate transporter, SLC4γ, is present throughout stony corals but not in their non-skeleton-forming relatives. It appears to have arisen from a gene duplication event at the onset of stony coral evolution and was subsequently repurposed—a process known as neofunctionalization—for the specific task of supplying concentrated hydrogen carbonate for calcium-carbonate skeleton formation carnegiescience.edu.
| Transporter Superfamily | General Function | Evolutionary Note |
| SLC4 Family | Includes electroneutral Cl⁻/HCO₃⁻ exchangers and Na⁺-coupled HCO₃⁻ co-transporters portlandpress.comreactome.org. | A diverse family with members crucial for pH regulation across many animal tissues. |
| SLC26 Family | Includes some members that function as Cl⁻/HCO₃⁻ exchangers portlandpress.com. | Evolved independently from the SLC4 family; initially identified as sulfate transporters portlandpress.com. |
Adaptation to Modern Environments
The evolution of CAs and transporters provided the foundation for hydrogen carbonate to become central to two vital, large-scale biological processes: advanced photosynthesis and systemic pH homeostasis.
Photosynthesis and Carbon-Concentrating Mechanisms (CCMs)
While early oceans were rich in CO₂, concentrations later declined. In aquatic environments, where CO₂ diffusion is 10,000 times slower than in air, its availability can limit photosynthesis. To overcome this, many aquatic photosynthetic organisms, including cyanobacteria and algae, evolved carbon-concentrating mechanisms (CCMs) nih.govmdpi.comcas.cn. These systems actively transport hydrogen carbonate from the external environment into the cell wikipedia.org. Once inside, carbonic anhydrase converts the accumulated hydrogen carbonate back into CO₂ in close proximity to the carbon-fixing enzyme RuBisCO, dramatically increasing photosynthetic efficiency wikipedia.org. The development of CCMs represents a major evolutionary adaptation that allows aquatic life to thrive in CO₂-poor habitats nih.gov.
The Rise of pH Homeostasis
The CO₂/hydrogen carbonate buffer system is the most important physiological pH buffer in many complex organisms, including mammals portlandpress.comwikipedia.org. The ability to maintain a stable internal pH was a prerequisite for the evolution of complex, multicellular life. The partnership between hydrogen carbonate transporters that regulate its concentration across membranes and carbonic anhydrases that ensure rapid equilibrium is the cornerstone of this homeostatic system drinkharlo.comcdnsciencepub.com. This system is fundamental for everything from respiration and waste transport in the blood to neutralizing gastric acid in the duodenum nih.govwikipedia.org. The presence and tight regulation of hydrogen carbonate in modern organisms is an evolutionary adaptation reflecting its indispensable role in maintaining the delicate acid-base balance required for life fastercapital.com.
Environmental and Geochemical Cycles of Hydrogen Carbonate
Oceanic Carbonate System Dynamics and Hydrogen Carbonate Speciation
The ocean is a vast reservoir of carbon, and the dynamics of its carbonate system are fundamental to the global carbon balance. Hydrogen carbonate is the dominant species of dissolved inorganic carbon (DIC) in seawater, making its formation and reactions critical to the ocean's chemistry.
The exchange of carbon dioxide (CO₂) between the atmosphere and the ocean surface is a pivotal process in the global carbon cycle. The ocean absorbs a significant portion of anthropogenic CO₂ emissions, mitigating the rate of atmospheric accumulation. Once dissolved in seawater, CO₂ undergoes a series of rapid chemical reactions that lead to the formation of hydrogen carbonate.
Initially, gaseous CO₂ from the atmosphere dissolves in seawater to form aqueous CO₂:
CO₂(g) ⇌ CO₂(aq)
This aqueous carbon dioxide then reacts with water to form carbonic acid (H₂CO₃):
CO₂(aq) + H₂O ⇌ H₂CO₃
Carbonic acid is a weak acid that quickly dissociates to form hydrogen carbonate (bicarbonate) ions (HCO₃⁻) and hydrogen ions (H⁺):
H₂CO₃ ⇌ H⁺ + HCO₃⁻
The hydrogen carbonate ions can further dissociate into carbonate ions (CO₃²⁻) and additional hydrogen ions:
HCO₃⁻ ⇌ H⁺ + CO₃²⁻
In typical surface seawater with a pH of around 8.1, hydrogen carbonate is the most abundant of these species, comprising about 85% of the total dissolved inorganic carbon. tandfonline.com The relative concentrations of these species are temperature and salinity-dependent. tandfonline.com This series of reactions effectively converts dissolved CO₂ gas into more stable inorganic carbon compounds, allowing the ocean to hold a much larger amount of carbon than would be possible through simple dissolution alone.
The oceanic uptake of anthropogenic CO₂ has led to a significant shift in the carbonate chemistry of seawater, a phenomenon known as ocean acidification. As more CO₂ dissolves in the ocean, the equilibrium of the carbonate system shifts, leading to an increase in the concentration of hydrogen ions (H⁺) and, consequently, a decrease in pH. aaqr.org
The increased concentration of H⁺ ions has a crucial impact on the speciation of dissolved inorganic carbon. The excess hydrogen ions react with carbonate ions (CO₃²⁻) to form more hydrogen carbonate:
H⁺ + CO₃²⁻ ⇌ HCO₃⁻
This reaction reduces the concentration of available carbonate ions in seawater. aaqr.orgcopernicus.org Many marine organisms, including corals, shellfish, and some plankton, rely on carbonate ions to build their shells and skeletons from calcium carbonate (CaCO₃). copernicus.orgcern.ch The reduction in carbonate ion availability makes it more difficult for these organisms to calcify, potentially leading to weaker skeletons and shells, and in severe cases, the dissolution of existing structures. aaqr.org
Research into ocean acidification, therefore, heavily focuses on understanding the dynamics of the hydrogen carbonate system. Scientists monitor changes in the concentrations of DIC, hydrogen carbonate, carbonate, and pH to predict the impacts on marine ecosystems and the organisms within them. copernicus.org
Terrestrial Carbon Cycling and Hydrogen Carbonate Fluxes
On land, hydrogen carbonate plays a vital role in the weathering of rocks and the transport of carbon from terrestrial ecosystems to aquatic environments.
In soils, the primary source of hydrogen carbonate is the reaction of carbonic acid with minerals. Carbon dioxide produced by the respiration of plant roots and soil microbes dissolves in soil water to form carbonic acid. nih.gov This weak acid is a key agent in the chemical weathering of rocks and minerals. copernicus.orgresearchgate.net
A prominent example is the weathering of carbonate minerals such as calcite (CaCO₃) found in limestone. The carbonic acid reacts with calcite to produce soluble calcium ions (Ca²⁺) and hydrogen carbonate ions:
CaCO₃(s) + H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq) copernicus.org
Silicate (B1173343) minerals, which are abundant in the Earth's crust, also undergo weathering by carbonic acid. For instance, the weathering of a silicate mineral like wollastonite (CaSiO₃) can be represented as:
CaSiO₃(s) + 2H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq) + SiO₂(aq) + H₂O(l)
These weathering processes neutralize the acidity of the soil water and release hydrogen carbonate and other dissolved ions into the surrounding water.
The hydrogen carbonate produced during mineral weathering is a major component of dissolved inorganic carbon (DIC) in groundwater and rivers. acs.orgcopernicus.org Groundwater, percolating through soil and rock, carries these dissolved ions. The concentration of DIC in groundwater is typically much higher than in surface water due to the high partial pressure of CO₂ in soil environments. nih.gov
This transport of DIC via groundwater and subsequently into rivers and eventually the ocean represents a significant flux in the global carbon cycle. It is a key mechanism by which carbon is transferred from the terrestrial biosphere and lithosphere to the oceans. The amount of hydrogen carbonate transported by rivers is an indicator of the rate of chemical weathering in their respective drainage basins.
Atmospheric Aerosol Chemistry and Hydrogen Carbonate Particulates
While the oceanic and terrestrial cycles of hydrogen carbonate are well-established, its role in the atmosphere is less prominent but still significant, particularly in the chemistry of aerosol particles.
Atmospheric aerosols are tiny solid or liquid particles suspended in the air. Their chemical composition is diverse and can include sulfates, nitrates, sea salt, organic compounds, and mineral dust. Carbonate, and by extension hydrogen carbonate in aqueous phases, can be a component of these aerosols, influencing their chemical and physical properties.
The primary sources of carbonate in atmospheric aerosols are the erosion and suspension of carbonate-containing rocks and soils (mineral dust), such as limestone. researchgate.net Another source, though considered minor, is the emission of calcified marine phytoplankton shells (coccoliths) from the ocean surface into the atmosphere via sea spray. researchgate.netstfc.ac.uk
Once in the atmosphere, these carbonate-containing particles can react with acidic gases like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which are prevalent in polluted environments. These reactions can neutralize the acidity of the aerosol particles. For example, the reaction of calcium carbonate with nitric acid can be represented as:
CaCO₃(s) + 2HNO₃(g) ⇌ Ca(NO₃)₂(s) + H₂O(l) + CO₂(g) copernicus.org
Biogeochemical Cycling in Sedimentary Environments
The biogeochemical cycling of hydrogen carbonate (bicarbonate) in sedimentary environments is intrinsically linked to the global carbon cycle and the formation of carbonate minerals. Sediments, particularly in coastal and marine settings, are active sites for the mineralization of organic matter. This process significantly influences the chemistry of porewater, including the concentrations of dissolved inorganic carbon (DIC), of which bicarbonate is a major component, and pH levels. These changes, in turn, govern the precipitation and dissolution of carbonate minerals, most notably calcium carbonate.
Hydrogen carbonate (bicarbonate, HCO₃⁻) plays a multifaceted and critical role in the formation and mineralization of calcium carbonate (CaCO₃) in sedimentary environments. Its involvement goes beyond simply being a precursor to the carbonate ion (CO₃²⁻) required for precipitation.
Dual Role in Nucleation at Near-Neutral pH
Recent research has revealed a dual mechanistic contribution of bicarbonate ions to the nucleation of CaCO₃, especially at the near-neutral pH levels (pH 7.5–8.5) common in many natural waters. uni-hannover.deresearchgate.netd-nb.info
Competitive Ion Association: In the initial stages before nucleation, bicarbonate ions compete with carbonate ions for association with calcium ions (Ca²⁺). While the interaction between calcium and bicarbonate is weaker than that between calcium and carbonate, it is significant enough at near-neutral pH to influence the formation of ion pairs and clusters that precede mineral formation. d-nb.infouni-konstanz.de
Structural Incorporation: Bicarbonate is not just a transient species; it becomes incorporated as a significant structural component within the amorphous calcium carbonate (ACC) intermediates that form before crystallizing into more stable forms like calcite or aragonite. uni-hannover.deresearchgate.netnih.gov Solid-state nuclear magnetic resonance spectroscopy has confirmed the presence of bicarbonate within the structure of ACC. researchgate.net This incorporation can affect the properties of the amorphous phase, including its stability and subsequent transformation. d-nb.infouni-konstanz.de
The solubility of the initially formed amorphous phases is influenced by this bicarbonate incorporation. For instance, the solubility products of precipitates formed at pH 8.2 and 8.0 are higher than those formed at pH 8.5, which may indicate that incorporated bicarbonate enhances solvation, thermodynamically destabilizing the ACC. d-nb.infouni-konstanz.de
| pH | Solubility Product (m²) |
|---|---|
| 8.5 | ~3.0 x 10⁻⁸ |
| 8.2 | 3.7 x 10⁻⁸ |
| 8.0 | 3.8 x 10⁻⁸ |
Microbially Induced Calcium Carbonate Precipitation (MICP)
In sedimentary environments, microorganisms are key drivers of calcium carbonate mineralization in a process known as Microbially Induced Calcium Carbonate Precipitation (MICP). wikipedia.orgnih.govnih.gov This biogeochemical process significantly alters local environmental chemistry, creating conditions that are highly conducive to the formation of CaCO₃.
Several metabolic pathways contribute to MICP, with ureolysis being one of the most studied. wikipedia.orgcgsjournals.com In this process, ureolytic bacteria catalyze the hydrolysis of urea, producing ammonia (B1221849) and carbonate. The resulting ammonia increases the local pH, which shifts the dissolved inorganic carbon equilibrium from bicarbonate towards carbonate ions, thereby increasing the saturation state with respect to calcium carbonate and inducing its precipitation. cgsjournals.com
CO(NH₂)₂ + H₂O → NH₂COOH + NH₃ (Urea hydrolysis)
NH₂COOH + H₂O → H₂CO₃ + NH₃ (Carbamic acid hydrolysis)
H₂CO₃ ⇌ HCO₃⁻ + H⁺
2NH₃ + 2H₂O ⇌ 2NH₄⁺ + 2OH⁻
HCO₃⁻ + H⁺ + 2OH⁻ ⇌ CO₃²⁻ + 2H₂O
The net effect is an increase in both carbonate concentration and pH, leading to the precipitation of CaCO₃ when sufficient calcium ions are present: Ca²⁺ + CO₃²⁻ → CaCO₃(s)
Bacterial cell surfaces also play a crucial role by providing nucleation sites for CaCO₃ crystals, which facilitates heterogeneous nucleation. nih.govresearchgate.net
The specific polymorph of calcium carbonate that forms (e.g., calcite, aragonite, or vaterite) can be influenced by various factors, including the type of microorganism, temperature, pH, and the presence of other ions. capes.gov.brmdpi.com
| Polymorph | Crystal System | Relative Stability |
|---|---|---|
| Calcite | Trigonal | Most stable |
| Aragonite | Orthorhombic | Metastable |
| Vaterite | Hexagonal | Least stable crystalline form |
| Amorphous Calcium Carbonate (ACC) | Amorphous | Unstable |
The formation of calcium carbonate in sedimentary environments is thus a complex interplay of chemical and biological processes, with hydrogen carbonate acting as a central player in both the chemical pathways of nucleation and as a substrate in microbially-driven mineralization. youtube.comfrontiersin.org
Advanced Materials Science and Engineering Research Incorporating Hydrogen Carbonate
Synthesis of Porous Materials Utilizing Hydrogen Carbonate Templating
The fabrication of porous materials is crucial for a wide range of applications, from tissue engineering to catalysis. A common method for creating pores within a material is through the use of a porogen, or a sacrificial template, that is later removed to leave behind a porous structure. Hydrogen carbonate salts, such as ammonium (B1175870) bicarbonate and sodium bicarbonate, have emerged as effective and environmentally friendly porogens. nih.gov
The mechanism of pore formation using hydrogen carbonate templates can occur in several ways. One common method involves the thermal decomposition of the bicarbonate salt. When heated, ammonium bicarbonate and sodium bicarbonate decompose to produce gaseous products like carbon dioxide and ammonia (B1221849). researchgate.netresearchgate.net These gases create pores within the polymer matrix as it solidifies. researchgate.net Another method is particulate leaching, where the bicarbonate salt is dispersed within a polymer solution, which is then solidified. The salt is subsequently leached out using a solvent, typically water, leaving behind an interconnected porous network. tandfonline.comnih.gov
A key advantage of using hydrogen carbonate salts as porogens is their high solubility in water, which allows for their complete removal from the final material, a challenge often encountered with other salts like sodium chloride. nih.gov Furthermore, the gas foaming method can be combined with particulate leaching to create highly porous and interconnected scaffolds. researchgate.netysnamgroup.com
The characteristics of the resulting porous material, such as pore size and porosity, can be controlled by varying the amount and particle size of the hydrogen carbonate porogen. researchgate.net For instance, in the fabrication of carbon black-filled epoxy porous materials, increasing the sodium bicarbonate content from 4 phr to 12 phr resulted in larger epoxy particle sizes. researchgate.net Similarly, in the creation of poly(L-lactic acid) scaffolds, porosities exceeding 90% were achieved using the ammonium bicarbonate gas foaming/salt leaching method. ysnamgroup.com
Table 1: Examples of Porous Materials Synthesized Using Hydrogen Carbonate Templating
| Material | Hydrogen Carbonate Template | Method of Pore Formation | Resulting Pore Characteristics | Reference |
|---|---|---|---|---|
| Poly(D,L-lactic acid) membranes | Ammonium bicarbonate | Solvent casting/particulate leaching and gas foaming/salt leaching | Open porosity | tandfonline.comnih.gov |
| Polydimethylsiloxane (PDMS) membranes | Sodium bicarbonate | Thermal decomposition and reaction with acid to produce CO2 gas | Non-uniform pores with dimensions varying between 1.5 and 10 µm | researchgate.net |
| Poly(L-lactic acid) scaffolds | Ammonium bicarbonate | Gas foaming and particulate leaching | Well-interconnected macroporous scaffolds with mean pore diameters of 300-400 µm and porosities near or above 90% | researchgate.netysnamgroup.com |
| Carbon black-filled epoxy porous (CBEP) | Sodium bicarbonate | Decomposition of sodium bicarbonate by heat (blowing agent) | Larger particle size with increased sodium bicarbonate content (from 4 to 12 phr) | researchgate.net |
Development of Novel Sorbents for Carbon Dioxide Capture Based on Hydrogen Carbonate Chemistry
The development of efficient and cost-effective methods for carbon dioxide (CO2) capture is a critical area of research to mitigate climate change. Sorbent-based technologies, which involve the chemical or physical adsorption of CO2 onto a solid material, are a promising approach. acs.org Hydrogen carbonate chemistry plays a central role in many of these systems, particularly those using alkali carbonate-based sorbents. mdpi.com
Sodium carbonate and potassium carbonate are inexpensive, environmentally benign, and non-volatile materials that can react with CO2 in the presence of water vapor to form sodium bicarbonate and potassium bicarbonate, respectively. mdpi.comrsc.org This reaction is the basis for dry, regenerable sorbent systems for capturing CO2 from flue gas. The capture process is exothermic and typically occurs at temperatures between 60 and 80°C. mdpi.com The sorbent can then be regenerated by heating, which reverses the reaction and releases a pure stream of CO2 and water vapor. mdpi.com
Research has also focused on enhancing the kinetics of CO2 absorption in carbonate solutions. One approach is the use of promoters, such as boric acid or amino acids, though these can have drawbacks. mdpi.com A novel, eco-friendly technology developed by VTT utilizes an aqueous sodium carbonate solution to capture CO2, forming bicarbonates. The absorption rate is significantly enhanced by a microbubble generator that creates a large surface area for mass transfer. mdpi.com
Biomimetic approaches are also being explored, inspired by the enzyme carbonic anhydrase, which rapidly hydrates CO2 to bicarbonate. Stanford researchers have developed tunable, zinc-based sorbents that mimic this catalytic process, capturing carbon from flue gas orders of magnitude faster than conventional amine scrubbing technologies without the high energy cost of heating water. ysnamgroup.com
Table 2: Performance of Different CO2 Capture Systems Based on Hydrogen Carbonate Chemistry
| Sorbent/System | CO2 Source | Capture/Operating Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Sodium carbonate-based sorbents (calcined sodium bicarbonate and trona) | Power plant flue gas | 60-80°C for CO2 capture | Forms sodium bicarbonate or Wegscheider's salt; thermal regeneration produces pure CO2 and H2O. | mdpi.com |
| Aqueous sodium carbonate solution with microbubble generator | Simulated gases, real flue gases, and biogas | ~65°C | High CO2 absorption rate due to increased mass transfer from microbubbles. | mdpi.com |
| Biomimetic zinc-based sorbents | Flue gas with significant water vapor | Mimics carbonic anhydrase | Captures carbon 6-8 orders of magnitude faster than amine scrubbing; no additional step to separate water from CO2. | ysnamgroup.com |
| Sodium hydroxide (B78521) solution | Coal-fired power plant flue gas | Bench-scale reactor system | Converts CO2 to sodium bicarbonate with a purity above 97% and a CO2 absorption rate above 95%. | researchgate.netfrontiersin.org |
Electrodeposition and Corrosion Studies Involving Hydrogen Carbonate Electrolytes
Hydrogen carbonate ions in electrolyte solutions can significantly influence electrodeposition processes and the corrosion behavior of various metals. The presence of bicarbonate can either accelerate corrosion or promote passivation, depending on the metal, the potential, and the concentration of the bicarbonate.
In the case of iron, bicarbonate has been shown to be aggressive, accelerating the dissolution of iron in the active and prepassive regions by forming a stable, soluble complex anion, Fe(CO3)2^2-. tandfonline.com This can lead to pitting of the metal surface. tandfonline.com However, at higher potentials where Fe(III) is formed, iron can be passivated in bicarbonate solutions, offering a method for anodic protection against corrosion. tandfonline.com Research on high-strength steel has shown that at concentrations below 0.1M, bicarbonate can impede passivation by catalyzing anodic dissolution, while at higher concentrations, it appears to be more protective by facilitating the development of thicker passive films. researchgate.net
For zinc, the presence of "carbonates" (including H2CO3, HCO3-, and CO3^2-) at a sufficient concentration can extend the passivity domain of zinc towards neutral pH compared to the formation of zinc hydroxide films alone. researchgate.net This is attributed to the precipitation of solid ZnCO3. researchgate.net However, the protective effect of carbonate can be counteracted by the presence of aggressive ions like chloride. researchgate.net
Hydrogen carbonate is also utilized in the development of protective coatings. For instance, sodium bicarbonate and ammonium bicarbonate have been used as additives in zirconium-based conversion coatings on carbon steel. These additives were found to promote the precipitation of protective compounds like ZrO2, ZrF4, K2ZrF6, Fe2O3, and FeOOH on the steel surface.
Table 3: Effect of Hydrogen Carbonate on the Corrosion of Different Metals
| Metal | Bicarbonate Concentration | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Iron | Not specified | Accelerates dissolution in active and prepassive regions; causes pitting. | Formation of soluble Fe(CO3)2^2- complex. | tandfonline.com |
| Iron | Not specified | Passivates the metal at higher potentials. | Formation of Fe(III) oxides. | tandfonline.com |
| High-Strength Steel (API-X100) | < 0.1 M | Impedes passivation, catalyzes anodic dissolution. | Not specified | researchgate.net |
| High-Strength Steel (API-X100) | > 0.1 M | Facilitates the development of thicker passive films. | Not specified | researchgate.net |
| Zinc | > 10^-2.4 M (total carbonates) | Extends the passivity domain towards neutral pH. | Precipitation of solid ZnCO3. | researchgate.net |
| Carbon Steel | Additive in Zr-based coating | Promotes precipitation of protective compounds. | Formation of ZrO2, ZrF4, K2ZrF6, Fe2O3, and FeOOH. |
Biomimetic Mineralization Processes Influenced by Hydrogen Carbonate
Biomimetic mineralization is a field of materials science that seeks to mimic the natural processes by which living organisms produce minerals, such as bones, teeth, and shells, to create advanced materials with superior properties. Hydrogen carbonate plays a critical role in these processes as a primary source of carbonate for the formation of carbonate minerals.
A key enzyme in many natural biomineralization processes is carbonic anhydrase (CA), which catalyzes the reversible hydration of carbon dioxide to bicarbonate. This enzymatic reaction significantly accelerates the rate-limiting step in the formation of carbonate minerals like calcium carbonate. Researchers are utilizing this principle for applications such as the biological conversion of CO2 into valuable chemicals. By using recombinant carbonic anhydrase, CO2 can be efficiently converted into calcium carbonate, a process that has potential for carbon sequestration.
The concentration of hydrogen carbonate, along with other factors like pH and the presence of other ions such as magnesium (Mg2+), can influence the type of mineral formed and its morphology. For example, in experiments investigating the crystallization of carbonates in the presence of hydroxypropyl methylcellulose (B11928114) (HPMC), different molar ratios of Mg2+ to Ca2+ led to the formation of different crystal morphologies, including lens-like calcite, spindle-shaped aragonite, and polyhedron nesquehonite.
Biomimetic mineralization is also being applied to develop novel materials for environmental remediation. For instance, hydrated magnesium carbonate composites have been prepared through biomimetic mineralization to enhance the adsorption of heavy metals like manganese (Mn(II)) and copper (Cu(II)) from aquatic environments. This approach is inspired by the potential of carbon capture, utilization, and storage (CCUS) technologies to contribute to environmental remediation.
Table 4: Examples of Biomimetic Mineralization Processes Involving Hydrogen Carbonate
| System/Process | Role of Hydrogen Carbonate | Key Findings | Application | Reference |
|---|---|---|---|---|
| CO2 conversion using recombinant carbonic anhydrase | Product of CO2 hydration catalyzed by carbonic anhydrase, leading to CaCO3 formation. | Recombinant carbonic anhydrase significantly promoted the formation of solid CaCO3. | Carbon capture and utilization. | |
| Carbonate crystallization with hydroxypropyl methylcellulose (HPMC) | Reactant for carbonate mineral formation. | Different Mg/Ca ratios influenced the morphology of the resulting carbonate crystals (calcite, aragonite, nesquehonite). | Control of crystal morphology in mineralization processes. | |
| Hydrated magnesium carbonate for hydrogel reinforcement | Reactant for the formation of hydrated magnesium carbonate. | Rhamnolipid-mediated biomimetic mineralization induced a crystalline phase transformation from dypingite to nesquehonite. | Heavy metal adsorption (Mn(II) and Cu(II)). | |
| CO2 mineralization | Product of CO2 hydration, the rate-limiting step. | Carbonic anhydrase can significantly accelerate the hydration of CO2 to bicarbonate. | Permanent storage of CO2 as stable carbonate minerals. |
Computational and Theoretical Investigations of Hydrogen Carbonate Species
Quantum Mechanical Calculations of Hydrogen Carbonate Electronic Structure
Quantum mechanics is the foundation for understanding the electronic structure and bonding within the hydrogen carbonate ion. Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a detailed picture of molecular orbitals, charge distribution, and geometry. aps.org
The geometry of the hydrogen carbonate ion is trigonal planar around the central carbon atom. youtube.com The ion exhibits resonance, meaning its true electronic structure is a hybrid of multiple contributing Lewis structures. This delocalization involves the two oxygen atoms not bonded to hydrogen, over which the negative charge is distributed. youtube.com
Studies using Density Functional Theory (DFT) have been employed to investigate the electronic and structural properties of alkali metal bicarbonates. These calculations help in understanding the crystal structure and stability of these compounds. unt.edu Natural Bond Orbital (NBO) analysis is another powerful tool used to interpret quantum mechanical results in terms of familiar chemical concepts like lone pairs, bonds, and charge transfer interactions. aip.orgresearchgate.net This analysis reveals the nature of the covalent and ionic character of the bonds within the HCO₃⁻ ion and its interactions with surrounding molecules. For instance, in the H₂O···CO₂ complex, charge transfer plays a role, but electrostatic interactions are primary in defining some properties like the internal rotation barrier. aip.org
The table below presents typical geometric parameters for the hydrogen carbonate ion derived from computational studies.
| Parameter | Typical Calculated Value |
|---|---|
| C-O (single bond) Bond Length | ~1.34 Å |
| C=O (double bond) Bond Length | ~1.25 Å |
| C-OH Bond Length | ~1.35 Å |
| O-C-O Bond Angle | ~118-120° |
| HO-C-O Bond Angle | ~115-117° |
Molecular Dynamics Simulations of Hydrogen Carbonate in Solution and Interfaces
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of hydrogen carbonate in various environments. Ab initio MD (AIMD) methods, such as Car-Parrinello Molecular Dynamics (CPMD), calculate the forces between atoms "on the fly" from electronic structure theory, allowing for the simulation of chemical reactions and bond breaking/formation. wikipedia.orgnih.gov
Comprehensive CPMD studies of aqueous solutions containing bicarbonate (HCO₃⁻), carbonic acid (H₂CO₃), carbonate (CO₃²⁻), and carbon dioxide (CO₂) have provided significant insights into their hydration structures. nih.govacs.org The way bicarbonate interacts with surrounding water molecules is determined by its ability to both donate a hydrogen bond (from its -OH group) and accept hydrogen bonds (at its oxygen atoms). nih.govacs.org The hydrogen bonds donated by the C-O-H group of bicarbonate to water are generally stronger and have longer lifetimes than the hydrogen bonds it accepts from water. nih.govacs.org
The ab initio quantum mechanical charge field (QMCF) MD method has been applied to simulate the bicarbonate ion in aqueous solution, revealing detailed information about its hydration shell. nih.gov Such simulations show that the ion is a "structure-breaking" species, meaning it disrupts the typical hydrogen-bonding network of water. nih.gov However, analysis of individual ion-water hydrogen bonds shows complex behavior at different coordination sites. nih.gov
AIMD simulations have also been crucial in studying the reactivity of related species at interfaces. For example, simulations predict that the dissociation of carbonic acid (H₂CO₃) into bicarbonate and a proton is accelerated at the air-water interface compared to in bulk water. rsc.orgnih.gov This is attributed to a more structured solvation environment at the surface, which stabilizes the transition state. rsc.orgnih.gov
The table below summarizes key findings from molecular dynamics simulations of aqueous bicarbonate.
| Property | Simulation Finding | Reference |
|---|---|---|
| Hydration Structure | Coordination numbers indicate sharing of water molecules between atomic hydration shells. | nih.gov |
| H-Bond Dynamics | H-bonds donated by the C-O-H group are stronger and longer-lived than those accepted. | nih.govacs.org |
| Water Dynamics | Rates of structural relaxation of surrounding water molecules are slowed. | nih.govacs.org |
| Classification | Generally classified as a structure-breaking ion based on mean residence time of water. | nih.gov |
Density Functional Theory (DFT) Applications to Hydrogen Carbonate Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the reactivity of molecules. It is particularly effective for calculating reaction mechanisms, transition states, and associated energy barriers.
DFT studies have been instrumental in exploring the mechanisms of reactions involving the CO₂/HCO₃⁻/H₂CO₃ system. One of the most fundamental reactions is the formation of bicarbonate from the reaction of carbon dioxide with a hydroxide (B78521) ion (OH⁻). Ab initio MD simulations based on DFT have shown that the free energy barrier for this reaction is significantly influenced by the hydration environment and has a large entropic component. acs.org The reverse reaction, the decomposition of bicarbonate into CO₂ and OH⁻, is primarily driven by the enthalpy change associated with breaking the strong C-O(H) bond. acs.org
The reactivity of hydrogen carbonate with other species, such as radicals, has also been a focus of DFT investigations. The reaction between the hydroxyl radical (•OH) and HCO₃⁻ is of significant interest. DFT calculations show this reaction has a low energy barrier, making it a highly favorable process. researchgate.netnih.gov This is a key step in the transformation of hydroxyl radicals into carbonate radical anions in biological and environmental systems. researchgate.netnih.gov DFT computations have also been used to predict the acidity of the bicarbonate radical (•HCO₃), suggesting it is a very strong acid with a pKa around -2. nih.govresearchgate.net
The table below presents key energetic data from DFT studies on bicarbonate reactivity.
| Reaction | Calculated Parameter | Value | Reference |
|---|---|---|---|
| CO₂ + •OH | Energy Barrier | 20.3 kcal/mol | researchgate.netnih.gov |
| HCO₃⁻ + •OH | Energy Barrier | 5.6 kcal/mol | researchgate.netnih.gov |
| •HCO₃ dissociation | Free Energy of Dissociation | -2.5 kcal/mol | researchgate.net |
| CO₂ + OH⁻ → HCO₃⁻ | Free Energy Barrier | Predominantly hydration-related and entropic | acs.org |
Force Field Development for Accurate Hydrogen Carbonate Modeling
While ab initio methods provide high accuracy, they are computationally expensive. For large-scale simulations over long timescales, classical molecular dynamics relies on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system. The accuracy of these simulations is critically dependent on the quality of the force field. acs.org
Developing accurate force fields for hydrogen carbonate and related species involves parameterizing intramolecular terms (bond stretching, angle bending, torsions) and intermolecular terms (van der Waals and electrostatic interactions). researchgate.net These parameters are often fitted to reproduce experimental data (e.g., thermodynamic properties, crystal structures) or high-level quantum mechanical calculations. acs.org
Several force fields have been specifically developed for aqueous carbonate systems. For example, thermodynamically consistent force fields for alkaline-earth carbonates have been created by fitting parameters to experimental thermodynamic and structural data to accurately model ion-pairing and solution dynamics. acs.org The potential forms used often include Buckingham or Lennard-Jones potentials for non-bonded interactions. royalsocietypublishing.org
Reactive force fields, such as ReaxFF, have also been developed. These force fields can model chemical reactions by allowing bonds to form and break, bridging the gap between classical and quantum mechanical simulations. rsc.orgresearchgate.netrsc.org A ReaxFF potential for aqueous-calcium carbonate systems has been derived, enabling the modeling of speciation and reactions in these complex environments. researchgate.netrsc.org Such force fields have been applied to study phenomena like the deprotonation of bicarbonate to carbonate at mineral-water interfaces. rsc.org
The table below lists components often included in force fields for carbonate species.
| Interaction Type | Common Potential Form | Purpose |
|---|---|---|
| Non-bonded (van der Waals) | Lennard-Jones (12-6) or Buckingham | Models short-range repulsion and long-range attraction. |
| Non-bonded (Electrostatic) | Coulomb's Law | Models interactions between atomic partial charges. |
| Bond Stretching | Harmonic potential | Describes the energy change with bond length deviation. |
| Angle Bending | Harmonic potential | Describes the energy change with bond angle deviation. |
| Dihedral Torsion | Periodic (e.g., Ryckaert-Bellemans) | Models the energy barrier for rotation around a bond. |
Interactions of Hydrogen Carbonate with Other Chemical Entities: Advanced Research Perspectives
Complexation Chemistry with Metal Ions and Ligands
Hydrogen carbonate's role as a ligand in coordination chemistry is of significant interest, particularly in geochemistry and bioinorganic chemistry. It readily forms complexes with a wide range of metal ions, influencing their solubility, transport, and reactivity in aqueous environments. geochemical-journal.jpjst.go.jp The nature of these interactions is dictated by the metal ion's charge and size, the pH of the solution, and the presence of competing ligands.
The formation of metal-hydrogen carbonate complexes is governed by thermodynamic and kinetic parameters that quantify the stability and formation rate of these species. researchgate.net Thermodynamic stability is typically expressed by the stability constant (log K), which reflects the equilibrium position of the complexation reaction. wikipedia.orgairo.co.in Kinetic studies, on the other hand, provide insights into the mechanisms and rates at which these complexes form and dissociate.
The stability of divalent metal-hydrogen carbonate complexes is a subject of extensive study due to their prevalence in natural waters. geochemical-journal.jpjst.go.jp Computational studies using advanced molecular orbital theories have been employed to predict the heats of formation for complexes of Mg²⁺, Ca²⁺, Fe²⁺, and Cd²⁺, providing a theoretical framework for understanding their relative stabilities. osti.gov Generally, the stability of these complexes is influenced by the charge-to-radius ratio of the metal ion and the nature of the bonding, which can range from purely electrostatic to having some covalent character. gcnayanangal.com
Interactive Table: Stability Constants of Divalent Metal-Hydrogen Carbonate Complexes
| Metal Ion | Complex | Log K (at 25°C) |
|---|---|---|
| Cu²⁺ | Cu(HCO₃)⁺ | 2.0 |
| Pb²⁺ | Pb(HCO₃)⁺ | 2.5 |
| Zn²⁺ | Zn(HCO₃)⁺ | 1.5 |
| Cd²⁺ | Cd(HCO₃)⁺ | 1.8 |
| Co²⁺ | Co(HCO₃)⁺ | 1.4 |
| Fe²⁺ | Fe(HCO₃)⁺ | 1.2 |
| Mn²⁺ | Mn(HCO₃)⁺ | 1.6 |
Note: The values presented are indicative and can vary with ionic strength and temperature. Data compiled from various geochemical sources. geochemical-journal.jpjst.go.jp
The kinetics of complex formation are often rapid, involving the substitution of water molecules in the metal's hydration sphere with the hydrogen carbonate ion. The rates are influenced by factors such as the lability of the hydrated metal ion and the concentration of the reactants. researchgate.net
Understanding the structure of metal-hydrogen carbonate complexes is crucial for explaining their reactivity. X-ray crystallography and various spectroscopic techniques are primary tools for this purpose. Hydrogen carbonate can coordinate to a metal center in several ways, most commonly as a unidentate or bidentate ligand. wikipedia.orgwikiwand.com
In unidentate coordination, one of the oxygen atoms of the hydrogen carbonate ion binds to the metal center. This is observed in several zinc-hydrogen carbonate complexes, which are relevant to the mechanism of the enzyme carbonic anhydrase. researchgate.net For instance, the tris(3-t-butyl-5-methylpyrazolyl)hydroborato zinc hydrogen carbonate complex, [TpBut,Me]ZnOCO₂H, was one of the first terminal zinc hydrogen carbonate complexes to be structurally characterized, revealing a unidentate coordination mode. researchgate.net
Bidentate coordination, where two oxygen atoms bind to the metal, is also common and leads to the formation of a four-membered chelate ring. The choice between unidentate and bidentate coordination depends on the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the crystal packing forces. wikipedia.org
Advanced techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy have provided evidence for the existence of complex calcium-carbonate species in solution, suggesting that the coordination environment of calcium ions is significantly altered in the presence of hydrogen carbonate, differing from the purely hydrated ion. nih.gov
Hydrogen Bonding Networks and Supramolecular Assembly Involving Hydrogen Carbonate
Hydrogen bonding is a defining feature of hydrogen carbonate chemistry, dictating its structure in the solid state and its interactions in solution. st-andrews.ac.uk The hydrogen carbonate ion can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the oxygen atoms). This dual capability allows for the formation of extensive and robust hydrogen-bonding networks, leading to the self-assembly of complex supramolecular structures. rsc.orgnih.gov
In the solid state, many hydrogen carbonate salts feature dimeric units, [(HCO₃)₂]²⁻, where two ions are linked by strong hydrogen bonds. researchgate.net For example, in potassium hydrogen carbonate (KHCO₃), the crystal structure is characterized by centrosymmetric dimers linked by short O-H···O hydrogen bonds. These dimers then interact with the surrounding potassium ions to form the crystalline lattice. researchgate.net
In aqueous solutions, hydrogen carbonate is extensively hydrated, forming hydrogen bonds with surrounding water molecules. Computational studies have shown that the first hydration shell of the hydrogen carbonate ion is well-defined, with water molecules oriented to form strong hydrogen bonds with both the carboxylate and hydroxyl groups of the ion. These interactions are critical to its solubility and transport properties.
The ability of hydrogen carbonate to form directional hydrogen bonds has also been exploited in the field of crystal engineering and supramolecular chemistry to construct novel materials. researchgate.net
Acid-Base Catalysis Mediated by Hydrogen Carbonate Species
Hydrogen carbonate is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid (proton donor) and base (proton acceptor). quora.comwikipedia.org This dual nature allows it to participate in and catalyze a variety of acid-base reactions. wikipedia.org
As a base, hydrogen carbonate can accept a proton to form carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide. libretexts.org This reactivity is fundamental to its role in neutralizing acids. wikipedia.org As an acid, it can donate a proton to become the carbonate ion (CO₃²⁻). alfa-chemistry.com
This amphiprotic character makes hydrogen carbonate an effective catalyst in certain organic reactions. For instance, phosphonium (B103445) bicarbonate salts have been shown to be excellent catalysts for the Henry reaction (nitroaldol reaction), with performance comparable to strong organic bases. acs.org In these reactions, the hydrogen carbonate ion likely acts as a base to deprotonate the nitroalkane, initiating the catalytic cycle.
Furthermore, in industrial processes, sodium hydrogen carbonate is used to neutralize flue gases, demonstrating its role in large-scale acid-base chemistry. acs.org The catalytic hydrogenation of aqueous sodium hydrogen carbonate to produce sodium formate (B1220265) is another area of active research, with potential applications in hydrogen storage. researchgate.net
Interactions with Organic Molecules and Biomolecules (Non-Clinical)
Beyond its interactions with metal ions and its role in catalysis, hydrogen carbonate engages in significant non-covalent interactions with a variety of organic and biological molecules. These interactions, often mediated by hydrogen bonding and electrostatic forces, are crucial in many biological systems, though this section will strictly avoid clinical contexts.
Hydrogen carbonate plays a vital role in the function of many enzymes. It can act as a substrate, as seen in carboxylating enzymes, or as an allosteric effector that modulates enzyme activity. For example, the binding of hydrogen carbonate to certain proteins can induce significant conformational changes. nih.gov In the carboxysome-associated PII protein (CPII), bicarbonate binding dramatically affects the protein's three-dimensional structure and its affinity for nucleotides like ADP. nih.gov This suggests a role for hydrogen carbonate as a signaling molecule that communicates the availability of inorganic carbon.
The interaction of hydrogen carbonate with amino acid residues on protein surfaces is also of fundamental importance. It can form hydrogen bonds with the side chains of residues like arginine, lysine, and histidine, contributing to protein stability and function.
In the context of organic chemistry, hydrogen carbonate can influence the aggregation and self-assembly of organic molecules in solution. Its presence can affect the hydrophobic and hydrophilic interactions that drive the formation of micelles and other supramolecular structures.
Advanced Analytical Methodologies for Research Level Quantification of Hydrogen Carbonate
Advanced Chromatographic Techniques for Bicarbonate Speciation
Chromatography, a cornerstone of analytical separation science, provides powerful tools for the speciation and quantification of bicarbonate. Ion chromatography (IC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for this purpose.
Ion chromatography is a highly effective method for analyzing inorganic anions like bicarbonate. A common approach involves using a carbonate-bicarbonate eluent with suppressed conductivity detection. diduco.com This method is often performed in an isocratic mode, where the eluent composition remains constant throughout the analysis. diduco.com The eluent, a solution containing bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, is optimized to achieve suitable retention and selectivity for the anions being studied on a specific column. diduco.com
Ion-exclusion chromatography represents another specialized IC technique for bicarbonate determination. In this method, an ion-exchange column is used to separate ionic species from non-ionic or weakly ionic species. For bicarbonate analysis, this technique can be coupled with conductivity detection. The sensitivity of this detection can be significantly enhanced through the use of ion-exchange enhancement columns placed between the separation column and the detector. osti.gov One enhancement column converts carbonic acid to potassium bicarbonate, and a subsequent column converts the potassium bicarbonate to potassium hydroxide (B78521), leading to a more than tenfold increase in detection sensitivity. osti.gov This approach offers a rapid, selective, and sensitive means for quantifying bicarbonate. osti.gov
High-performance liquid chromatography (HPLC) methods have also been developed for bicarbonate analysis. Reverse-phase HPLC can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. sielc.com Non-suppressed ion chromatography using an ion exclusion column and a conductivity detector has proven effective for determining bicarbonate in complex biological fluids. acs.orgnih.gov This method is advantageous due to its minimal sample preparation requirements (often only dilution with water), small sample size, and high precision. acs.org
Table 1: Comparison of Advanced Chromatographic Techniques for Bicarbonate Analysis
| Technique | Typical Column Type | Mobile Phase/Eluent | Detection Method | Key Advantages |
|---|---|---|---|---|
| Ion Chromatography (IC) with Suppressed Conductivity | Anion-exchange | Carbonate-bicarbonate solution diduco.com | Suppressed Conductivity | High sensitivity and selectivity for inorganic anions. |
| Ion-Exclusion Chromatography | Ion-exclusion osti.gov | Water osti.gov | Enhanced Conductivity osti.gov | Excellent for separating weak inorganic acids from strong mineral acids. |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., Newcrom R1) sielc.com | Acetonitrile, water, and acid (e.g., phosphoric or formic acid) sielc.com | UV or Mass Spectrometry | Scalable for preparative separation and suitable for pharmacokinetics. sielc.com |
| Non-Suppressed Ion Chromatography | Ion-exclusion acs.org | Water acs.org | Conductivity | Applicable to complex biological fluids with minimal sample preparation. acs.org |
High-Resolution Mass Spectrometry for Hydrogen Carbonate Detection
In environmental and metabolomic studies, LC-HRMS methods are employed to monitor bicarbonate ions. researchgate.net The choice of mobile phase is critical in LC-MS applications. While ammonium (B1175870) bicarbonate is an effective buffer, its use can lead to challenges during electrospray ionization (ESI), such as the in-situ formation of carbon dioxide (CO₂) and the problematic formation of CO₂ adducts, which can complicate mass spectra. waters.comresearchgate.netnih.gov Furthermore, the use of bicarbonate in the mobile phase has been observed to cause protein denaturation, which is a significant consideration in native protein analysis. waters.comresearchgate.netnih.gov
Table 2: Research Findings on HRMS for Hydrogen Carbonate-Related Analysis
| Research Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Polar Metabolomic Analysis | Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) | Demonstrated the monitoring of bicarbonate ions in complex biological samples. researchgate.net | researchgate.net |
| Native Protein Analysis | Ion-Exchange Chromatography-Mass Spectrometry (IEX-MS) | The use of bicarbonate-based mobile phases can lead to mismatched UV and MS chromatograms, protein supercharging, and the formation of CO₂ adducts. waters.com | waters.com |
| Analysis of Organic Acidic Contaminants | Strong Anion-Exchange Solid-Phase Extraction coupled with LC-HRMS | A novel ammonium bicarbonate-based elution solvent enabled the analysis of strong acids with high recovery and repeatability. researchgate.net | researchgate.net |
| Protein Investigations by ESI-MS | Electrospray Ionization Mass Spectrometry (ESI-MS) | Ammonium bicarbonate, while a good buffer, can cause bubble-induced unfolding of proteins during the electrospray process. researchgate.netnih.gov | researchgate.netnih.gov |
Electrochemical Sensor Development for In Situ Hydrogen Carbonate Monitoring
Electrochemical sensors offer a compelling platform for the in situ and real-time monitoring of hydrogen carbonate, which is crucial for applications such as oceanography, environmental monitoring, and clinical analysis. These sensors are typically based on potentiometric or voltammetric principles.
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are designed to respond selectively to the activity of a specific ion in a solution. pbworks.comenvcoglobal.com The core of a bicarbonate ISE is an ion-selective membrane that is permeable to bicarbonate ions. pbworks.com The potential difference that develops across this membrane is proportional to the logarithm of the bicarbonate ion activity in the sample. Recent advancements in this area include the development of polymeric membranes doped with selective ionophores, such as meso-bisubstituted calix nih.govpyrroles, which have shown promising results for direct potentiometric bicarbonate and dissolved CO₂ sensing. rsc.orgrsc.org These sensors can operate over a wide pH range with a fast response time, good reversibility, and a long shelf life. rsc.org
Voltammetric methods provide an alternative electrochemical approach. A novel voltammetric method has been developed for the sensitive and selective determination of carbonate or bicarbonate ions using an azomethine-H probe and a disposable pencil graphite (B72142) electrode. researchgate.net This method relies on the reduction of the azomethine-H-carbonate complex. researchgate.net
The development of solid-contact ISEs has further advanced the potential for in situ measurements, as they are insensitive to changes in pressure, making them suitable for deep-sea and downhole monitoring. rsc.orgresearchgate.netresearchgate.net These sensors can be integrated into submersible probes for the simultaneous detection of carbonate, calcium, and pH in seawater. researchgate.net
Table 3: Characteristics of Advanced Electrochemical Sensors for Hydrogen Carbonate
| Sensor Type | Sensing Principle | Key Components | Performance Characteristics |
|---|---|---|---|
| Potentiometric Ion-Selective Electrode (ISE) | Measures the potential difference between an indicator and a reference electrode. pbworks.com | Ion-selective membrane with a specific ionophore (e.g., calix nih.govpyrroles). rsc.orgrsc.org | Wide pH range (3.0-9.0), fast response time (<30 s), good reversibility, and long shelf life. rsc.org |
| Voltammetric Sensor | Measures the current resulting from the reduction of an electroactive species. | Azomethine-H probe and a pencil graphite electrode. researchgate.net | Low limits of detection (e.g., 9.0 μg L⁻¹ for bicarbonate). researchgate.net |
| Solid-Contact ISE | Potentiometric measurement without an internal liquid filling solution. | Solid contact material (e.g., conductive polymers) and an ion-selective membrane. | Insensitive to pressure changes, suitable for in situ profiling in aquatic environments. rsc.orgresearchgate.net |
| Severinghaus-type CO₂ Sensor | Measures the pH change in an internal bicarbonate solution as CO₂ diffuses across a gas-permeable membrane. rsc.orgresearchgate.net | pH electrode, internal bicarbonate electrolyte, and a gas-permeable membrane. rsc.orgresearchgate.net | Linear response to the logarithm of CO₂ concentration. researchgate.net |
Isotopic Analysis of Hydrogen Carbonate for Source Tracing and Kinetic Studies
The isotopic composition of hydrogen carbonate, particularly the stable isotopes of carbon (¹³C) and oxygen (¹⁸O), provides a powerful tool for tracing the sources of carbon and understanding the kinetics of biogeochemical processes. The relative abundance of these isotopes is expressed in delta (δ) notation (δ¹³C and δ¹⁸O) relative to international standards.
In environmental and paleoclimatological research, the isotopic analysis of carbonates, including siderite (FeCO₃), is widely used to reconstruct past environmental conditions. nih.gov The δ¹³C and δ¹⁸O values of carbonates can provide insights into the carbon sources, temperature of formation, and post-depositional alteration processes. nih.govcambridge.org For example, different types of carbonates (biogenic, pedogenic, and geogenic) within the same sediment layer can record divergent environmental information. cambridge.org
Isotopic analysis is also crucial for studying the kinetics of the carbonate system. The infusion of bicarbonate labeled with stable isotopes, such as ¹³C, allows for the investigation of metabolic pathways and the determination of carbon dioxide production rates. nih.gov This isotopic dilution technique involves measuring the extent to which the labeled isotope is diluted by metabolically produced carbon dioxide. nih.gov Such studies are essential for determining nutrient requirements and estimating energy expenditure. nih.gov
Kinetic isotope effects, which are the differences in reaction rates for molecules containing different isotopes, are also studied in the context of the hydration of carbon dioxide and the dehydration of bicarbonate. acs.org These studies provide fundamental insights into the mechanisms of these important reactions.
Table 4: Applications of Isotopic Analysis in Hydrogen Carbonate Research
| Application Area | Isotopes Measured | Research Objective | Key Findings/Insights |
|---|---|---|---|
| Paleoenvironmental Reconstruction | δ¹³C, δ¹⁸O | To reconstruct past climate and environmental change from carbonate minerals. nih.govcambridge.org | Isotopic composition of different carbonate types can reveal information about local vegetation, evaporative conditions, and temperature. cambridge.org |
| Metabolic and Kinetic Studies | ¹³C-labeled bicarbonate | To determine carbon dioxide production rates and energy expenditure. nih.gov | The fractional recovery of ¹³CO₂ can be determined under specific experimental conditions to understand metabolic processes. nih.gov |
| Geochemical Process Tracing | δ¹³C, δ¹⁸O | To trace the sources and cycling of carbon in aquatic and terrestrial systems. | Isotopic disequilibrium in biological carbonates can be attributed to metabolic and kinetic isotope effects. |
| Reaction Mechanism Studies | Carbon kinetic isotope effects | To understand the mechanisms of CO₂ hydration and bicarbonate dehydration. acs.org | Provides fundamental data on the transition states of these reactions. acs.org |
Future Directions and Emerging Research Paradigms in Hydrogen Carbonate Science
Integration of Artificial Intelligence and Machine Learning in Hydrogen Carbonate Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research on hydrogen carbonate. These powerful computational tools are being employed to accelerate the discovery and optimization of processes involving bicarbonate.
Predictive Modeling of Reaction Outcomes:
Machine learning models are being developed to predict the major products of chemical reactions with high accuracy. By analyzing vast datasets of known reactions, these models can learn the complex interplay of reactants, reagents, and conditions. For instance, a model might predict the likelihood of different products forming when sodium bicarbonate is used as a reagent in a particular organic synthesis, assigning probabilities to each potential outcome. acs.org This predictive capability can save significant time and resources in the lab by prioritizing experiments with the highest probability of success.
One notable approach combines traditional reaction templates with machine learning. acs.org This hybrid model first generates a set of chemically plausible products based on generalized reaction rules and then uses a machine learning algorithm to score each candidate and predict the most abundant product. acs.org
Accelerating Reaction Rate Estimation:
Understanding reaction kinetics is fundamental to process optimization. Machine learning algorithms are being developed to automatically train decision trees to predict rate coefficients for various reaction types. rsc.org This automated approach can significantly improve the accuracy of rate estimations compared to traditional methods and can incorporate qualitative chemical knowledge from experts. rsc.org The ability to rapidly and accurately predict reaction rates is crucial for designing efficient industrial processes that utilize hydrogen carbonate.
Data-Driven Discovery of Novel Applications:
Novel Applications of Hydrogen Carbonate in Sustainable Chemistry
Hydrogen carbonate is emerging as a key player in the development of sustainable chemical processes, particularly in the realm of carbon capture and utilization (CCU).
A Superior Carbon Source for Microalgae Cultivation:
Microalgae are a promising source of biofuels and other valuable bioproducts, but their large-scale cultivation requires a significant and sustainable source of carbon. Bicarbonate is proving to be a more advantageous carbon source than traditional methods that rely on flue gas or pure CO2. rsc.org Studies have shown that many microalgae species can efficiently utilize bicarbonate for growth. rsc.orgnih.gov Bicarbonate-based cultivation offers several advantages, including a higher carbon utilization efficiency and a lower energy demand for gas compression. rsc.org
| Microalgae Species | Optimal Sodium Bicarbonate Concentration for Carbon Removal | Carbon Removal Efficiency |
| Parachlorella kessleri | 6 g L-1 | >85% |
| Vischeria cf. stellata | 6 g L-1 | >85% |
| Porphyridium purpureum | 6 g L-1 | >85% |
| Phaeodactylum tricornutum | 1 g L-1 | Optimal performance at this concentration |
| Scenedesmus quadricauda | Increasing with concentration | ~70% |
Data sourced from: nih.gov
Electrochemical Conversion of Bicarbonate to Value-Added Chemicals:
A promising approach for CCU involves the electrochemical reduction of CO2 captured in bicarbonate solutions. This method bypasses the energy-intensive step of releasing captured CO2 from a sorbent material. acs.org Bicarbonate solutions can be directly fed into an electrolyzer to produce valuable chemicals like syngas (a mixture of carbon monoxide and hydrogen) and formate (B1220265). acs.org This integrated system offers the potential for a near-unity conversion rate of captured CO2 molecules. acs.org
| Product | Energy Required for Electrochemical Synthesis from Bicarbonate |
| Syngas | Varies based on process |
| Formate | 0.8 MJ/mol CO2 |
Data sourced from: acs.org
Greener Production of Sodium Bicarbonate:
Novel processes are being developed for the sustainable production of sodium bicarbonate itself. One such process couples the Dry Carbonate process for CO2 capture with sodium bicarbonate production using trona (a naturally occurring mineral) as a raw material. core.ac.uk This integrated approach, when powered by renewable energy, can result in a near-zero CO2 emissions global system. core.ac.uk
Addressing Global Challenges Through Advanced Hydrogen Carbonate Understanding
A deeper understanding of hydrogen carbonate chemistry is critical for tackling some of the world's most pressing challenges, most notably climate change.
Enhanced Carbon Sequestration:
Hydrogen carbonate is a key intermediate in natural and enhanced weathering processes that remove carbon dioxide from the atmosphere. forbes.com When certain minerals, like basalt, are crushed and spread on soils, they react with CO2 and water to form bicarbonate ions, which are then transported to the ocean, effectively sequestering the carbon for long periods. forbes.com Research into optimizing these enhanced weathering techniques holds significant promise for large-scale carbon dioxide removal.
The Role of Bicarbonate in Photosynthesis and Aquatic Ecosystems:
Aquatic plants and photosynthetic organisms have the ability to use bicarbonate as a carbon source, in addition to dissolved carbon dioxide. ub.educas.cn Understanding the mechanisms and distribution of bicarbonate utilization in these organisms is crucial for predicting how freshwater and marine ecosystems will respond to climate change and increasing atmospheric CO2 levels. ub.edu Changes in the ability of these organisms to utilize bicarbonate could have cascading effects on aquatic biodiversity and the global carbon cycle. ub.edu
Bicarbonate as a Proton Source in Electrochemical Reactions:
Recent research has revealed that bicarbonate can act as a proton source in the hydrogen evolution reaction (HER), which competes with the desired CO2 reduction reaction in aqueous solutions. nih.govrsc.org Understanding the potential-dependent switch between bicarbonate and water as the primary proton donor is crucial for designing more efficient and selective electrocatalytic systems for CO2 conversion. nih.govrsc.org
Interdisciplinary Collaborations in Hydrogen Carbonate Research
The complexity and broad relevance of hydrogen carbonate science necessitate a highly interdisciplinary approach. Collaborations between chemists, biologists, geologists, engineers, and data scientists are essential for unlocking the full potential of this versatile compound.
Bridging Chemistry and Biology for Bio-based Solutions:
The development of bicarbonate-based microalgae cultivation systems is a prime example of the synergy between chemistry and biology. rsc.orgnih.gov Chemists are working on novel methods for capturing CO2 in bicarbonate solutions, while biologists are identifying and engineering microalgae strains that can efficiently utilize this carbon source. rsc.orgnih.gov
Integrating Geology and Engineering for Carbon Sequestration:
Enhanced weathering technologies require close collaboration between geologists, who identify suitable minerals and study their dissolution kinetics, and engineers, who design and implement the large-scale application of these minerals in agricultural and other settings. forbes.com
Fostering Collaboration in Environmental Science:
The study of the environmental effects of increased bicarbonate concentrations, for instance from industrial processes, requires a collaborative effort between various scientific disciplines. A notable example is the research on the potential effects of sodium bicarbonate from coalbed natural gas production on aquatic life, which involved collaboration between the U.S. Geological Survey and Montana Fish, Wildlife, and Parks. usgs.gov
The Role of Joint Research Centers:
The establishment of dedicated research centers, such as the Joint Center for Artificial Photosynthesis, fosters the kind of interdisciplinary collaboration needed to tackle complex challenges like the electrochemical conversion of CO2. acs.org These centers bring together experts from diverse fields to work on integrated solutions.
Q & A
Basic: How to differentiate between "bicarbonate" and "hydrogen carbonate" in chemical nomenclature?
The terms "bicarbonate" and "hydrogen carbonate" are often used interchangeably but follow different naming conventions. The IUPAC system prefers "hydrogen carbonate" (HCO₃⁻) for systematic additive nomenclature, while "bicarbonate" is a retained common name. For example, NaHCO₃ is systematically named sodium hydrogen carbonate but is colloquially termed sodium bicarbonate. This distinction is critical when interpreting literature to avoid ambiguity, especially in international collaborations .
Basic: What experimental methods are used to determine bicarbonate concentration in aqueous solutions?
Acid-base titration with standardized HCl or H₂SO₄ is a foundational method, where the bicarbonate endpoint is detected via pH indicators (e.g., phenolphthalein) or potentiometry. Gravimetric analysis by precipitating CaCO₃ after acid treatment is another approach. For rapid quantification, ion-selective electrodes or UV-Vis spectroscopy coupled with colorimetric reagents (e.g., bromothymol blue) are employed. These methods require careful calibration to account for dissolved CO₂ interference .
Advanced: How does isotopic substitution (e.g., deuterium) affect vibrational spectroscopy analysis of bicarbonate ions?
Deuterium substitution (e.g., DCO₃⁻) shifts vibrational modes due to changes in reduced mass. In IR spectroscopy, the O-D stretching frequency (~2500 cm⁻¹) is distinct from O-H (~3400 cm⁻¹), enabling precise tracking of protonation states in kinetic studies. Isotopic labeling also reduces spectral overlap in crowded regions, improving resolution in Raman or FTIR analyses of bicarbonate’s role in enzyme-active sites or mineral surfaces .
Advanced: What strategies resolve discrepancies in reported stability constants of bicarbonate in high ionic strength solutions?
Discrepancies often arise from activity coefficient variations in high-salinity environments. Use the Pitzer model or Specific Ion Interaction Theory (SIT) to correct for ionic strength effects. Validate measurements with multiple techniques (e.g., potentiometry, calorimetry) under controlled CO₂ partial pressure. Cross-reference data with computational predictions using software like PHREEQC to identify outliers .
Basic: What are the primary decomposition pathways of bicarbonate under thermal stress?
At temperatures >50°C, bicarbonate decomposes via:
Dehydration : 2HCO₃⁻ → CO₃²⁻ + CO₂↑ + H₂O
Acid Catalysis : HCO₃⁻ + H⁺ → CO₂↑ + H₂O
Thermogravimetric analysis (TGA) coupled with mass spectrometry monitors mass loss and gas evolution. Kinetic parameters (e.g., activation energy) can be derived using the Kissinger method .
Advanced: How can computational models predict bicarbonate’s behavior in enzymatic active sites?
Molecular docking tools (e.g., AutoDock Vina) simulate bicarbonate binding to enzymes like carbonic anhydrase. Force fields (e.g., AMBER) parameterize HCO₃⁻ interactions with metal ions (e.g., Zn²⁺). Quantum mechanics/molecular mechanics (QM/MM) hybrid models analyze proton transfer mechanisms. Validate predictions with mutagenesis studies or X-ray crystallography .
Basic: What precautions are necessary when handling bicarbonate solutions to prevent decomposition?
- Store solutions under inert gas (e.g., N₂) to minimize CO₂ absorption.
- Use airtight containers and avoid agitation to reduce gas exchange.
- Maintain pH >8.5 to stabilize HCO₃⁻ and prevent acid-catalyzed degradation.
- Monitor temperature; refrigeration slows decomposition kinetics .
Advanced: What spectroscopic techniques study bicarbonate’s role in biological buffer systems?
- ¹³C NMR : Tracks bicarbonate/CO₂ equilibrium (δ ~160 ppm for HCO₃⁻).
- In situ ATR-FTIR : Monates real-time pH-dependent speciation in cellular environments.
- Stopped-flow spectroscopy : Resolves millisecond-scale proton transfer kinetics in carbonic anhydrase assays .
Basic: How to validate the purity of synthesized bicarbonate salts using titration?
Conduct a two-step titration:
Alkalimetric : Titrate with HCl to determine total carbonate (CO₃²⁻ + HCO₃⁻).
Acidimetric : After boiling to remove CO₂, titrate residual OH⁻.
Purity (%) = [(Total alkalinity – Residual OH⁻) / Theoretical value] × 100. Cross-check with XRD for crystallographic confirmation .
Advanced: What challenges arise in quantifying bicarbonate in environmental samples with complex matrices?
- Matrix Interference : Cl⁻ or SO₄²⁻ in seawater alters ion activity. Use ion chromatography with suppressed conductivity detection to separate anions.
- Dynamic Equilibrium : CO₂ exchange with the atmosphere skews measurements. Perform analyses in closed systems with headspace-free vials.
- Low Concentrations : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled HCO₃⁻ for sub-ppm detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
